Atto 465
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H18ClN3O6 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-(3,6-diaminoacridin-10-ium-10-yl)butanoic acid;perchlorate |
InChI |
InChI=1S/C17H17N3O2.ClHO4/c18-13-5-3-11-8-12-4-6-14(19)10-16(12)20(15(11)9-13)7-1-2-17(21)22;2-1(3,4)5/h3-6,8-10H,1-2,7H2,(H4,18,19,21,22);(H,2,3,4,5) |
InChI Key |
GNBRXTLWLALPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)O)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
Atto 465 Fluorescent Dye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 465 is a fluorescent dye belonging to the acriflavine dye family, recognized for its strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2] This dye is characterized by a significant Stokes shift of approximately 55 nm in aqueous solutions and is moderately hydrophilic.[1] Its excitation spectrum falls within the range of 420-465 nm, making it a versatile tool for various fluorescence-based applications in life sciences, including the labeling of proteins, DNA, and RNA.[1][2] This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and visualizations of key workflows.
Core Properties of this compound
The utility of a fluorescent dye is defined by its photophysical and chemical characteristics. This compound possesses a favorable combination of properties that make it suitable for a wide range of applications, from fluorescence microscopy to single-molecule detection.
Photophysical Properties
The key photophysical parameters of this compound are summarized in the table below. These values are crucial for selecting appropriate excitation sources, emission filters, and for the quantitative analysis of fluorescence data.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | 453 nm | |
| Maximum Emission Wavelength (λem) | 506 nm | |
| Molar Extinction Coefficient (ε) | 7.5 x 10⁴ cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.75 (75%) | |
| Fluorescence Lifetime (τ) | 5.0 ns | |
| Stokes Shift | ~53 nm |
Chemical Properties and Stability
Experimental Protocols
Covalent labeling of biomolecules is a primary application of this compound. The following sections provide detailed protocols for the conjugation of this compound to proteins and oligonucleotides using common reactive derivatives.
Protein Labeling with this compound NHS Ester
This protocol is suitable for labeling proteins via primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.
-
Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with the labeling buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the dissolved this compound NHS ester. A 3- to 10-fold molar excess of the dye to the protein is a good starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).
-
The first colored band to elute is the labeled protein.
-
Protein Labeling with this compound Maleimide
This protocol is designed for labeling proteins via free sulfhydryl groups (e.g., cysteine residues).
Materials:
-
Protein of interest containing free sulfhydryl groups
-
This compound maleimide
-
Anhydrous DMF or DMSO
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
(Optional) Reducing agent (e.g., DTT or TCEP)
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-5 mg/mL.
-
If necessary, reduce disulfide bonds by incubating with a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound maleimide in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound maleimide to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye by gel filtration as described for the NHS ester labeling.
-
Oligonucleotide Labeling with this compound NHS Ester
This protocol is for labeling amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide
-
This compound NHS ester
-
Anhydrous DMF
-
Labeling buffer: 0.2 M carbonate buffer, pH 8.0-9.0
-
Purification system (e.g., HPLC)
Methodology:
-
Oligonucleotide and Dye Preparation:
-
Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.1 mM.
-
Prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF.
-
-
Labeling Reaction:
-
Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.
-
Incubate the reaction for 2 hours at room temperature with shaking. For longer reaction times, the pH can be lowered to 7.0-7.5.
-
-
Purification:
-
Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or gel filtration. Dual HPLC purification is recommended for high purity.
-
Conclusion
This compound is a robust and versatile fluorescent dye with properties that are well-suited for a variety of demanding applications in modern biological research and drug development. Its strong absorption, high quantum yield, and good photostability make it an excellent choice for sensitive and quantitative fluorescence-based assays. The availability of different reactive forms allows for straightforward and efficient labeling of a wide range of biomolecules. By following the detailed protocols provided in this guide, researchers can effectively utilize this compound to advance their scientific investigations.
References
Atto 465: A Technical Guide to Excitation, Emission, and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
Atto 465 is a fluorescent label belonging to the ATTO series of dyes, known for their high-performance characteristics in various life science applications. Derived from acriflavine, this dye exhibits strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2] Its utility spans from the labeling of proteins and nucleic acids to advanced microscopy techniques, making it a valuable tool for researchers.[3][4] This guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols, and logical workflows for its application.
Core Photophysical Properties
This compound is characterized by its distinct spectral properties, which are crucial for designing and executing fluorescence-based experiments. A key feature is its large Stokes shift, the difference between the excitation and emission maxima, which is approximately 52-55 nm.[5] This significant separation helps in minimizing self-quenching and improving the signal-to-noise ratio in fluorescence detection. The dye is moderately hydrophilic and can be efficiently excited by light sources in the 420-465 nm range.
The essential photophysical characteristics of this compound are summarized in the table below.
| Property | Value | Units |
| Excitation Maximum (λabs) | 453 | nm |
| Emission Maximum (λfl) | 506 - 508 | nm |
| Molar Extinction Coefficient (εmax) | 7.5 x 104 | M-1cm-1 |
| Fluorescence Quantum Yield (ηfl) | 70 - 75 | % |
| Fluorescence Lifetime (τfl) | 5.0 | ns |
| Stokes Shift | 53 - 55 | nm |
| Correction Factor (CF260) | 1.09 - 1.12 | - |
| Correction Factor (CF280) | 0.48 - 0.54 | - |
Data compiled from multiple sources.
Spectral Characteristics and Visualization
The spectral profile of this compound makes it compatible with common excitation sources like the 436 nm line of a mercury arc lamp or various laser lines. Its emission in the green region of the spectrum allows for clear visualization and spectral separation from other fluorophores in multiplexing experiments. A derivative, this compound-pentafluoroaniline (this compound-p), has been developed as a nuclear stain that can be spectrally distinguished from both blue and green fluorophores, offering flexibility in multiplex immunofluorescence (mIF) panels.
Caption: Spectral relationship of this compound.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound, including protein labeling, oligonucleotide conjugation, and its use as a nuclear counterstain in immunofluorescence.
Protein Labeling with this compound NHS-Ester
This protocol outlines the procedure for conjugating this compound NHS-ester to primary amine groups on proteins, such as antibodies.
Materials:
-
Protein solution (1-5 mg/mL)
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
This compound NHS-ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Gel permeation chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS, pH 7.2)
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a concentration of 2 mg/mL. If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against PBS beforehand.
-
Dye Preparation: Immediately before use, prepare a 2 mg/mL solution of this compound NHS-ester in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a molar excess of the reactive dye solution to the protein solution. A twofold molar excess is a general starting point. For example, add approximately 10 µL of the dye solution to 1 mL of a 2 mg/mL antibody solution.
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2). The first colored band to elute is typically the labeled protein.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a preservative like sodium azide or freeze in aliquots at -20°C.
Caption: Workflow for protein labeling.
Oligonucleotide Labeling
This protocol is for labeling amino-modified oligonucleotides with this compound NHS-ester.
Materials:
-
Amino-modified oligonucleotide
-
Carbonate buffer (0.2 M, pH 8-9)
-
This compound NHS-ester
-
Anhydrous Dimethylformamide (DMF)
-
Dual HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).
-
Dye Preparation: Prepare a 5 mg/mL solution of this compound NHS-ester in anhydrous DMF.
-
Conjugation: Add the oligonucleotide solution to the dye solution. For example, mix ~50 µL of the oligo solution with 30 µL of the label solution.
-
Incubation: Incubate the reaction at room temperature for 2 hours with shaking.
-
Purification: Purify the labeled oligonucleotide using dual HPLC to remove unlabeled oligos and excess dye.
Multiplex Immunofluorescence (mIF) Nuclear Staining with this compound-p
A derivative, this compound-pentafluoroaniline (this compound-p), serves as a specific and photostable nuclear stain, providing an alternative to DAPI and freeing up the 405 nm channel for other targets.
Protocol for Fixed Cells/Tissues:
-
Tissue Preparation: Process formalin-fixed, paraffin-embedded (FFPE) tissue sections through deparaffinization and rehydration steps.
-
Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary antibodies in the mIF panel.
-
Immunostaining: Carry out the sequential rounds of primary antibody incubation and tyramide signal amplification (TSA) for each target protein in the panel.
-
Nuclear Staining: After the final TSA step, incubate the tissue sections with a working solution of this compound-p (e.g., 4-8 µM) for approximately 10 minutes.
-
Washing and Mounting: Wash the sections thoroughly with a buffer (e.g., PBS) and mount with an appropriate mounting medium.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters. This compound-p can be excited using a 470 nm or 486 nm laser. To avoid spectral overlap with green fluorophores like Alexa Fluor 488, it may be necessary to red-shift the excitation for the green channel (e.g., to 498 nm) and use narrow emission windows for both dyes.
Caption: Multiplex immunofluorescence workflow.
References
Atto 465: A Technical Guide to Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quantum yield and photostability of the fluorescent dye Atto 465. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence in their work. This guide includes key quantitative data, detailed experimental protocols for characterization, and visual representations of the workflows.
Core Properties of this compound
This compound is a fluorescent label derived from acriflavin, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] In aqueous solutions, it exhibits a notably large Stokes shift.[3] The dye can be efficiently excited in the wavelength range of 420 to 465 nm.
Quantitative Data Summary
The following table summarizes the key quantitative photophysical properties of this compound.
| Property | Value | Source |
| Quantum Yield (η) | 70% | |
| 75% | ||
| Fluorescence Lifetime (τ) | 5.0 ns | |
| Molar Extinction Coefficient (ε) | 7.5 x 10⁴ M⁻¹cm⁻¹ | |
| Excitation Maximum (λ_exc) | ~453 nm | |
| Emission Maximum (λ_em) | ~506-508 nm |
Photostability of this compound
This compound and its derivatives are characterized by high photostability. A study comparing an this compound derivative, this compound-p, with the free this compound dye and another common nuclear stain, YoPro-1, demonstrated the superior photostability of the this compound derivative. When subjected to continuous laser irradiation at 486 nm, this compound-p exhibited slower photobleaching kinetics compared to both this compound carboxylic acid and YoPro-1.
Experimental Protocols
The following sections detail the methodologies for determining the fluorescence quantum yield and assessing the photostability of this compound.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
1. Principle:
The quantum yield of the unknown sample (Φ_s) is calculated relative to a standard (Φ_r) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts s and r refer to the sample and the reference standard, respectively.
2. Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
This compound dye.
-
A suitable quantum yield standard. For this compound, with an excitation maximum around 453 nm and emission around 508 nm, a standard such as Coumarin 153 in ethanol (Φ ≈ 0.53) or Fluorescein in 0.1 M NaOH (Φ ≈ 0.92) could be considered, though the spectral overlap should be carefully evaluated.
-
High-purity solvents (e.g., ethanol, phosphate-buffered saline).
3. Experimental Workflow:
Caption: Workflow for Relative Quantum Yield Determination.
4. Detailed Steps:
-
Solution Preparation: Prepare a series of five to six dilute solutions of both this compound and the chosen quantum yield standard in the same solvent. The concentrations should be adjusted to yield an absorbance in the range of 0.01 to 0.1 at the chosen excitation wavelength.
-
Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Determine the absorbance at the selected excitation wavelength (e.g., 450 nm).
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the emission spectra of all sample and standard solutions. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the this compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of this compound using the equation provided in the principle section, where the ratio of integrated intensities to absorbance (I/A) is represented by the slopes of the plots.
-
Assessment of Photostability
This protocol describes a method to assess the photostability of this compound by measuring its photobleaching kinetics under continuous illumination, typically using a confocal microscope.
1. Principle:
Photobleaching is the irreversible photochemical destruction of a fluorophore. The rate of photobleaching can be quantified by measuring the decrease in fluorescence intensity over time upon continuous excitation.
2. Materials and Equipment:
-
Confocal laser scanning microscope equipped with a suitable laser line for exciting this compound (e.g., 458 nm or 476 nm).
-
Objective with appropriate magnification and numerical aperture (e.g., 40x or 60x oil immersion).
-
This compound-labeled sample (e.g., stained cells, conjugated antibodies on a surface).
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
3. Experimental Workflow:
Caption: Workflow for Photostability Assessment.
4. Detailed Steps:
-
Sample Preparation: Prepare a sample labeled with this compound. For example, fix and permeabilize cells and stain them with an this compound-conjugated antibody or phalloidin. Mount the sample on a microscope slide with an appropriate mounting medium.
-
Microscope Configuration:
-
Place the sample on the confocal microscope stage and bring it into focus.
-
Select a laser line appropriate for this compound excitation (e.g., 458 nm).
-
Set the laser power to a constant level that provides a good signal-to-noise ratio. It is important to keep the laser power constant throughout the experiment.
-
Define a region of interest (ROI) for photobleaching and analysis.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI. The imaging frequency should be high enough to accurately capture the decay in fluorescence (e.g., one image every 5-10 seconds).
-
The laser should be continuously illuminating the sample during the acquisition period.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like Fiji.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity values by dividing each value by the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching half-life or rate constant. This provides a quantitative measure of the photostability.
-
References
Atto 465: An In-depth Technical Guide to its Stokes Shift in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of the fluorescent dye Atto 465 in an aqueous environment, with a specific focus on its Stokes shift. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence spectroscopy.
Core Photophysical Properties of this compound
This compound, a derivative of the well-known dye Acriflavin, is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2] A key feature of this compound in aqueous solutions is its notably large Stokes shift, a crucial attribute for fluorescence-based applications requiring high sensitivity and signal-to-noise ratios.[1]
Quantitative Data Summary
The following table summarizes the key quantitative photophysical parameters of this compound in an aqueous solution.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 453 nm | [2][3] |
| Emission Maximum (λem) | 506 nm - 508 nm | |
| Stokes Shift | 53 - 55 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10^4 M-1 cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns |
Understanding the Stokes Shift
The Stokes shift is the difference in wavelength or frequency between the maximum of the absorption (or excitation) spectrum and the maximum of the emission spectrum of the same electronic transition. This phenomenon is fundamental to the high sensitivity of fluorescence detection, as it allows for the separation of the emitted fluorescence signal from the excitation light.
References
Atto 465: A Technical Guide to Hydrophilicity and Solubility
Atto 465 is a fluorescent label derived from acriflavine, valued in life sciences for its strong absorption, high fluorescence quantum yield, and significant photo-stability.[1][2][3][4] This guide provides a detailed overview of its hydrophilicity and solubility characteristics, crucial for its application in labeling biomolecules such as DNA, RNA, and proteins.[3]
Hydrophilicity and Solubility Profile
This compound is generally characterized as a moderately hydrophilic dye. Some sources also describe it as hydrophilic with good water solubility, particularly when conjugated to hydrophilic molecules like streptavidin. Its solubility is highest in polar organic solvents.
Solubility Characteristics:
-
Polar Organic Solvents: The dye is readily soluble in polar solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile. For labeling reactions, derivatives like this compound NHS-ester should be dissolved in anhydrous and amine-free DMF or DMSO immediately before use.
-
Aqueous Solutions: The carboxy derivative of this compound is soluble in aqueous solutions like PBS. ATTO-streptavidin conjugates are also noted to be readily soluble in water. In aqueous solutions, the dye exhibits a notably large Stokes-shift of 55 nm.
-
Alcohols: Methanol is recommended for preparing stock solutions of this compound-phalloidin conjugates.
The chemical properties of this compound, particularly its solubility, directly influence its suitability for various biological applications, as outlined in the diagram below.
Quantitative Data Summary
The optical and physical properties of the this compound carboxy derivative in aqueous solution are summarized below.
| Property | Value | Reference |
| Absorption Maximum (λabs) | 453 nm | |
| Emission Maximum (λfl) | 506 nm / 509 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Stokes Shift | 55 nm | |
| Molecular Weight (Carboxy form) | 396 g/mol | |
| Molecular Weight (NHS-ester form) | 493 g/mol |
Experimental Protocols
Precise experimental design is critical for successful conjugation. Below are detailed methodologies for labeling proteins and oligonucleotides with this compound NHS-ester.
Protein Labeling with this compound NHS-ester
This protocol is optimized for labeling proteins with primary amine groups.
1. Preparation of Protein and Dye:
-
Dissolve the target protein in a bicarbonate buffer (0.1 M, pH 8.3 is recommended) to a concentration of 2 mg/mL. Protein solutions must be free of amine-containing substances like Tris or glycine.
-
Immediately before conjugation, dissolve this compound NHS-ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL (e.g., 1 mg in 500 µL).
2. Conjugation Reaction:
-
The optimal dye-to-protein molar ratio varies; a 1:1 to 2:1 ratio is a good starting point. For an antibody, this can be achieved by adding approximately 10 µL of the dye solution to 1 mL of the protein solution.
-
Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant stirring.
3. Purification:
-
Separate the labeled protein from unreacted dye using gel permeation chromatography.
-
A Sephadex G-25 column (minimum 1 cm diameter and 12 cm length) is recommended.
-
Equilibrate and elute the column with a suitable buffer, such as phosphate buffer (pH 7.2). The first fluorescent band to elute is the labeled protein conjugate.
Oligonucleotide Labeling with this compound NHS-ester
This protocol is for labeling amino-modified oligonucleotides.
1. Preparation of Oligonucleotide and Dye:
-
Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).
-
Prepare a 5 mg/mL solution of this compound NHS-ester in anhydrous DMF.
2. Conjugation Reaction:
-
Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.
-
Incubate at room temperature for 2 hours with shaking.
The general workflow for a typical protein labeling experiment is visualized in the diagram below.
References
Atto 465 Bioconjugation: A Technical Comparison of NHS Ester and Maleimide Derivatives
For Immediate Release – This technical guide provides an in-depth analysis of two primary bioconjugation strategies utilizing the Atto 465 fluorescent dye: N-hydroxysuccinimide (NHS) ester and maleimide derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their reaction mechanisms, performance metrics, and detailed experimental protocols to aid in the selection of the optimal labeling strategy.
This compound is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2] Its derivatives, particularly the amine-reactive NHS ester and the thiol-reactive maleimide, are pivotal tools for covalently labeling proteins, antibodies, and other biomolecules for a variety of applications in life sciences.[3][4]
Core Principles: NHS Ester vs. Maleimide Chemistry
The fundamental difference between this compound NHS ester and this compound maleimide lies in their target functional groups, which dictates the specificity and strategy of the labeling experiment.
-
This compound NHS Ester: This derivative reacts with primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine residues.[5] This reaction forms a stable amide bond. Given the abundance of lysine residues on the surface of most proteins, NHS ester chemistry typically results in a higher degree of labeling but can be less site-specific.
-
This compound Maleimide: This derivative specifically targets sulfhydryl (thiol) groups (-SH) on cysteine residues. This reaction, a Michael addition, forms a stable thioether bond. As cysteine residues are generally less abundant than lysines on protein surfaces, maleimide chemistry offers a higher degree of site-specificity, which is crucial for applications where the orientation or function of the labeled molecule is critical.
Quantitative Performance and Dye Characteristics
The selection of a conjugation strategy often depends on the desired outcome and the specific properties of the biomolecule. The following tables summarize the key characteristics of the this compound dye and a comparison of the two conjugation chemistries.
Table 1: Spectroscopic Properties of this compound Dye
| Property | Value | Reference |
| Excitation Maximum (λabs) | 453 nm | |
| Emission Maximum (λfl) | 506 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10^4 M-1 cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 70-75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns |
Table 2: Comparative Analysis of this compound NHS Ester and Maleimide Conjugation
| Parameter | This compound NHS Ester | This compound Maleimide |
| Target Group | Primary Amines (e.g., Lysine, N-terminus) | Sulfhydryls/Thiols (Cysteine) |
| Resulting Bond | Stable Amide Bond | Stable Thioether Bond |
| Reaction pH | pH 8.0 - 9.0 (optimally 8.3) | pH 6.5 - 7.5 (optimally 7.0-7.5) |
| Specificity | Lower (targets multiple available amines) | Higher (targets less abundant cysteines) |
| Reaction Speed | Fast (typically 30-60 minutes at RT) | Very Fast (can complete in minutes to 2 hours at RT) |
| Bond Stability | Very High | High, though susceptible to retro-Michael reaction in the presence of other thiols |
| Potential Side Reactions | Hydrolysis of the NHS ester in aqueous solution | Hydrolysis of the maleimide group at pH > 8.5; potential reaction with amines at high pH |
Visualizing the Conjugation Workflows
The choice between NHS ester and maleimide chemistry leads to distinct experimental workflows. The following diagrams, generated using Graphviz, illustrate these processes from reagent preparation to the final purified conjugate.
Amine-Reactive Labeling Workflow
Caption: Workflow for protein labeling using this compound NHS ester.
Thiol-Reactive Labeling Workflow
Caption: Workflow for site-specific protein labeling using this compound maleimide.
Detailed Experimental Protocols
The following protocols provide a starting point for the conjugation of this compound derivatives to a generic antibody (IgG). Optimization may be required based on the specific protein and desired degree of labeling.
Protocol 1: this compound NHS Ester Conjugation to an Antibody
1. Reagent Preparation:
- Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a phosphate-buffered saline (PBS) and adjust the pH. Ensure the buffer is free of primary amines (e.g., Tris).
- Antibody Solution: Dialyze the antibody against the labeling buffer to remove any interfering substances. Adjust the final concentration to 2-5 mg/mL.
- Dye Stock Solution: Immediately before use, dissolve 1 mg of this compound NHS ester in 50-200 µL of anhydrous, amine-free DMSO or DMF.
2. Conjugation Reaction:
- Calculate the required amount of dye. A 10- to 20-fold molar excess of dye to protein is a common starting point.
- Add the calculated volume of the dye stock solution to the antibody solution while gently stirring.
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.
3. Purification:
- Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
- Apply the reaction mixture to the column.
- Elute the conjugate with the equilibration buffer. The first colored, fluorescent band to elute is the labeled antibody. A second, slower-moving band corresponds to the unbound, hydrolyzed dye.
- Collect the fractions containing the purified conjugate.
Protocol 2: this compound Maleimide Conjugation to a Reduced Antibody
1. Reagent Preparation:
- Reaction Buffer: Prepare a phosphate-buffered saline (PBS) solution and adjust the pH to 7.0-7.5. Deoxygenate the buffer if possible to prevent re-oxidation of thiols.
- Antibody Solution: Dissolve the antibody in the reaction buffer to a concentration of 1-5 mg/mL.
- Antibody Reduction (if necessary): To label cysteines involved in disulfide bonds (e.g., in the hinge region of an IgG), a partial reduction is necessary. Add a 10-fold molar excess of a reducing agent like TCEP and incubate. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.
- Dye Stock Solution: Immediately before use, dissolve 1 mg of this compound maleimide in 50-200 µL of anhydrous, amine-free DMSO or DMF.
2. Conjugation Reaction:
- Calculate the required amount of dye. A 10- to 20-fold molar excess of dye relative to the number of available thiol groups is a typical starting point.
- Add the dye stock solution to the reduced antibody solution while gently stirring.
- Incubate the reaction for 2 hours at room temperature, protected from light.
3. Purification:
- Prepare and equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS, pH 7.4.
- Apply the reaction mixture to the column to separate the labeled antibody from unreacted dye and any remaining reducing agents.
- Collect the first colored, fluorescent band containing the purified conjugate.
Conclusion
The choice between this compound NHS ester and maleimide derivatives is driven by the experimental goals and the nature of the target biomolecule. NHS esters provide a robust method for general protein labeling, while maleimides offer precision for site-specific conjugation. By understanding the underlying chemistry, quantitative parameters, and experimental workflows, researchers can effectively leverage the properties of this compound for advanced applications in fluorescence microscopy, flow cytometry, and immunoassays.
References
Atto 465: A Technical Guide to its Origins, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fluorescent dye Atto 465, detailing its chemical origins, photophysical characteristics, and applications in biological research. The information is presented to provide a thorough understanding for its use in experimental design and data interpretation.
Core Chemical Structure and Derivation
This compound is a fluorescent label belonging to the acridine family of dyes.[1][2][3] Its core structure is derived from acriflavin, a compound known for its antiseptic and fluorescent properties.[1][2] Structurally, it is also similar to proflavine. The rigid structure of the Atto dye series minimizes cis-trans isomerization, contributing to their high fluorescence quantum yield and photostability. While some sources broadly classify it under the rhodamine structure, its direct lineage traces back to acriflavin.
The base this compound molecule can be functionalized with various reactive groups to enable covalent labeling of biomolecules. A common derivative is this compound-NHS ester, which readily reacts with primary amines on proteins and other molecules. Another notable derivative is this compound-pentafluoroaniline (this compound-p), synthesized through a nucleophilic substitution reaction between this compound NHS ester and 2,3,4,5,6-pentafluoroaniline. This derivative has been shown to be an effective and photostable nuclear counterstain.
Photophysical and Chemical Properties
The defining characteristics of this compound are its strong absorption, high fluorescence quantum yield, and significant Stokes shift in aqueous solutions. These properties make it a versatile fluorophore for various fluorescence-based assays. The key quantitative data for this compound and its common derivatives are summarized in the table below.
| Property | This compound (Carboxy) | This compound NHS Ester | This compound-p |
| Excitation Maximum (λex) | 453 nm | 453 nm | 455 nm |
| Emission Maximum (λem) | 506 nm, 508 nm, 509 nm | 506 nm | 508 nm |
| Molar Extinction Coeff. | 7.5 x 10⁴ M⁻¹cm⁻¹ | 7.5 x 10⁴ M⁻¹cm⁻¹ | Not specified |
| Fluorescence Quantum Yield | 75% | 75% | Not specified |
| Fluorescence Lifetime (τ) | 5.0 ns | 5.0 ns | Not specified |
| Molecular Weight | 396 g/mol | 493 g/mol | Not specified |
| Stokes Shift | ~55 nm | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Labeling of Proteins with this compound NHS Ester
This protocol describes the covalent attachment of this compound NHS ester to proteins via primary amines.
Materials:
-
Protein of interest
-
This compound NHS ester
-
Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (prepared by adding 1 part of 0.2 M sodium bicarbonate, pH 9.0 to 20 parts of PBS, pH 7.4)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS (pH 7.4) and then adjust the pH to 8.3 with the bicarbonate buffer.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: While gently stirring, add the dissolved this compound NHS ester to the protein solution. The molar ratio of dye to protein may need to be optimized, but a 1.5 to 3-fold molar excess of the dye is a good starting point.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored band to elute is typically the labeled protein.
Protocol 2: Nuclear Staining with this compound-p
This protocol details the use of this compound-p for nuclear counterstaining in fixed cells.
Materials:
-
Fixed cells on slides or coverslips
-
This compound-p stock solution (synthesized as described in the literature)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Prepare and fix cells using a standard protocol (e.g., 4% paraformaldehyde for 30 minutes). Wash the fixed cells with PBS.
-
Staining: Dilute the this compound-p stock solution in PBS to a working concentration of 4 µM. Incubate the cells with the staining solution for 10 minutes at room temperature, protected from light.
-
Washing: Wash the cells thoroughly with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips using an appropriate mounting medium and proceed with fluorescence microscopy.
Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Synthesis of this compound-p from this compound NHS Ester.
Caption: Generalized workflow for multiplex immunofluorescence.
References
Atto 465-Pentafluoroaniline: A Technical Guide to its Application as a Nuclear Stain in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of a novel application for a derivative of the fluorescent dye Atto 465, specifically this compound-pentafluoroaniline (this compound-p), as a nuclear stain in fluorescence microscopy. Traditionally, this compound is utilized for labeling biomolecules such as proteins and antibodies. However, recent findings have demonstrated that a simple modification—the addition of 2,3,4,5,6-pentafluoroaniline to this compound NHS ester—yields a potent and photostable nuclear counterstain.[1][2][3][4][5] This guide will detail the synthesis, spectral characteristics, and experimental protocols for utilizing this compound-p in various microscopy applications, particularly in the context of multiplex immunofluorescence (mIF).
Introduction: A Novel Nuclear Stain for Advanced Imaging
Multiplex immunofluorescence (mIF) is a powerful technique for visualizing multiple target proteins simultaneously within a single tissue sample, providing crucial insights into cellular composition and spatial relationships in complex biological systems. A significant limitation in mIF is the spectral overlap between commonly used fluorophores. The development of this compound-p as a nuclear stain offers a strategic advantage by utilizing the violet-blue region of the visible spectrum, thereby freeing up the 405 nm channel traditionally occupied by nuclear stains like DAPI for the detection of other targets. This innovation enhances the flexibility of mIF panel design and enables the quantitative analysis of a greater number of targets in a single experiment.
Synthesis and Mechanism of this compound-p
This compound-p is synthesized through a nucleophilic substitution reaction between this compound NHS ester and 2,3,4,5,6-pentafluoroaniline. This modification confers the ability to specifically stain the cell nucleus.
Quantitative Data and Spectral Properties
This compound-p exhibits distinct spectral properties that make it a valuable tool for fluorescence microscopy. It is a cyan fluorescent dye that can be efficiently excited using common laser lines.
| Property | Value | Reference |
| Excitation Maximum (λex) | 453 nm | |
| Emission Maximum (λem) | 505 - 506 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 70 - 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Stokes Shift | 52 - 55 nm |
Experimental Protocols
Synthesis of this compound-p
A detailed protocol for the synthesis of this compound-p involves the reaction of this compound NHS ester with 2,3,4,5,6-pentafluoroaniline.
-
Resuspend this compound NHS ester in DMSO.
-
Add 2,3,4,5,6-pentafluoroaniline in a 10% molar excess to the lyophilized dye after resuspension in 1% triethylamine DMSO.
-
Adjust the reaction to a 16 mM concentration of this compound-NHS ester.
-
Stir the reaction overnight at room temperature on a vibrating plate, protected from light.
-
Dilute the final product to 50 µL with DMSO, aliquot, and store at -20°C.
Staining Protocol for Fixed Cells
This protocol is suitable for staining fixed cells in chamber slides.
-
Culture cells on eight-well chamber slides.
-
Fix the cells with 4% paraformaldehyde (PFA) for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain with this compound-p at a concentration of 0.5–4 µM for 10 minutes at room temperature, protected from light. An efficient signal is typically achieved at 4 µM.
-
Wash the cells with PBS.
-
Mount the slides with an appropriate mounting medium.
Performance and Comparison with Other Nuclear Stains
Studies have shown that the nuclear staining pattern of this compound-p is comparable to that of commonly used nuclear dyes such as Hoechst 33342 and ToPro-3. Quantitative colocalization analysis has demonstrated a high degree of colocalization between Hoechst 33342 and this compound-p, with a Mander's overlap coefficient of approximately 0.80. Furthermore, this compound-p exhibits greater photostability compared to the parent this compound dye and another green nuclear dye, YoPro-1, under continuous laser excitation.
An interesting characteristic of this compound-p is its photoconversion upon exposure to high-energy density light. It can be converted to a blue-emitting form when excited by a 405 nm laser.
Applications in Multiplex Immunofluorescence (mIF)
The unique spectral properties of this compound-p make it an excellent candidate for mIF assays. By using this compound-p as a nuclear stain, the 405 nm channel, typically reserved for DAPI or Hoechst, can be utilized for detecting another protein target, thus expanding the multiplexing capabilities of the experiment. This compound-p has been successfully used as a nuclear probe in a 6-plex mIF panel, demonstrating its utility in complex multi-target imaging.
References
- 1. This compound Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Atto 465 for Oligonucleotide Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Atto 465, a fluorescent dye increasingly utilized for the sensitive and stable labeling of oligonucleotides in research and diagnostic applications. This document details the core spectroscopic properties of this compound, provides detailed protocols for oligonucleotide conjugation, and outlines purification and quality control methodologies.
Introduction to this compound
This compound is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] It fluoresces in the green region of the visible spectrum and is characterized by a significant Stokes shift in aqueous solutions, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.[1][2] The rigid structure of the this compound chromophore prevents cis-trans isomerization, leading to consistent optical properties that are largely independent of solvent and temperature.[3] These characteristics make this compound a robust choice for a variety of applications, including single-molecule detection, high-resolution microscopy, fluorescence in situ hybridization (FISH), and real-time PCR.
Spectroscopic and Photophysical Properties
The optical characteristics of this compound are critical for designing experiments and selecting appropriate instrumentation. The key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λabs) | 453 nm | |
| Maximum Emission Wavelength (λfl) | 506 - 508 nm | |
| Molar Extinction Coefficient (εmax) | 75,000 M-1cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 70 - 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Correction Factor (CF260) | 1.09 - 1.12 | |
| Correction Factor (CF280) | 0.48 - 0.54 |
*Correction Factor (CF260) is used for calculating the degree of labeling (DOL) for dye-DNA conjugates. *Correction Factor (CF280) is used for calculating the degree of labeling (DOL) for dye-protein conjugates.
Chemistry of Oligonucleotide Labeling
This compound can be conjugated to oligonucleotides using various reactive derivatives. The most common approach involves the use of an N-hydroxysuccinimide (NHS) ester of this compound, which readily reacts with a primary amine group incorporated into the oligonucleotide. Other reactive forms such as maleimides are also available for labeling thiol-modified oligonucleotides.
This guide focuses on the NHS ester conjugation chemistry, which forms a stable amide bond between the dye and the amino-modified oligonucleotide. This reaction is typically carried out in an alkaline buffer (pH 8.0-9.0) to ensure the primary amine is deprotonated and thus nucleophilic.
References
Methodological & Application
Application Notes and Protocols for Atto 465 Protein Labeling in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 465 is a fluorescent dye belonging to the Atto family of labels, known for their high fluorescence quantum yield and photostability.[1][2][3] It is a derivative of the well-known dye Acriflavin.[1][2] This dye is particularly useful for fluorescence microscopy applications due to its strong absorption and emission in the blue-green region of the visible spectrum. The N-hydroxysuccinimidyl (NHS) ester form of this compound is a widely used reagent for labeling proteins and other biomolecules containing primary amine groups, such as antibodies and amine-modified oligonucleotides. The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues) under mild alkaline conditions to form a stable amide bond. This document provides a detailed protocol for the labeling of proteins with this compound NHS ester and their subsequent application in fluorescence microscopy.
Photophysical Properties of this compound
The spectral characteristics of this compound make it a versatile fluorophore for various fluorescence-based assays. It possesses a significant Stokes shift, which is the difference between the absorption and emission maxima, minimizing self-quenching and improving signal detection.
| Property | Value | Reference |
| Maximum Absorption (λabs) | 453 nm | |
| Maximum Emission (λfl) | 506 - 509 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Stokes Shift | ~55 nm |
Experimental Protocols
Protein Preparation
For efficient labeling, it is crucial to prepare the protein sample correctly. The protein solution must be free of any amine-containing substances that would compete with the protein for reaction with the this compound NHS ester.
-
Buffer Selection: Use an amine-free buffer, such as phosphate-buffered saline (PBS). If the protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged into an amine-free buffer.
-
Buffer Exchange: Buffer exchange can be performed by dialysis against PBS or by using a desalting column.
-
Protein Concentration: The protein concentration should ideally be 2 mg/mL or higher for optimal labeling efficiency.
This compound NHS Ester Stock Solution Preparation
The this compound NHS ester is moisture-sensitive and should be handled accordingly.
-
Solvent: Dissolve the this compound NHS ester in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a stock solution at a concentration of 2 mg/mL. For example, dissolve 1 mg of this compound NHS ester in 500 µL of DMF or DMSO.
-
Stability: It is highly recommended to prepare the dye stock solution immediately before use, as NHS esters can hydrolyze in the presence of water, rendering them non-reactive.
Protein Labeling with this compound NHS Ester
The efficiency of the labeling reaction is dependent on the pH of the reaction buffer and the molar ratio of dye to protein.
-
pH Adjustment: The optimal pH for the NHS ester coupling reaction is between 8.0 and 9.0. A recommended labeling buffer is 0.1 M sodium bicarbonate buffer, pH 8.3. For proteins in PBS, the pH can be adjusted by adding 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3).
-
Dye-to-Protein Ratio: The optimal molar ratio of dye to protein will vary depending on the specific protein being labeled. A good starting point is a 2-fold molar excess of the reactive dye to the protein.
-
Reaction: While gently stirring, add the calculated amount of the this compound NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.
Purification of Labeled Protein
After the labeling reaction, it is essential to remove any unreacted, hydrolyzed dye from the labeled protein. This is typically achieved using size exclusion chromatography.
-
Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume sufficient to separate the labeled protein from the free dye. Equilibrate the column with an appropriate buffer, such as PBS (pH 7.2).
-
Sample Application: Apply the reaction mixture to the top of the column.
-
Elution: Elute the column with the equilibration buffer. The labeled protein will typically elute as the first colored, fluorescent band, followed by a second band of the smaller, unbound dye.
-
Collection: Collect the fractions containing the labeled protein.
Characterization of Labeled Protein
To determine the success of the labeling reaction, calculate the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
-
Spectrophotometric Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (for protein) and 453 nm (for this compound).
-
Calculation of DOL:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₅₃ x CF₂₈₀)] / ε_protein
-
A₂₈₀ = Absorbance at 280 nm
-
A₄₅₃ = Absorbance at 453 nm
-
CF₂₈₀ = Correction factor for the absorbance of this compound at 280 nm (0.48).
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)
-
-
Dye Concentration (M) = A₄₅₃ / ε_dye
-
ε_dye = Molar extinction coefficient of this compound at 453 nm (75,000 M⁻¹cm⁻¹)
-
-
DOL = Dye Concentration / Protein Concentration
-
Fluorescence Microscopy Protocol
-
Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere.
-
Cell Fixation and Permeabilization (for intracellular targets):
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation (if applicable): If labeling a target with an unlabeled primary antibody followed by an this compound-labeled secondary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
This compound-Labeled Protein Incubation: Incubate the cells with the this compound-labeled protein (e.g., labeled primary antibody or secondary antibody) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove unbound labeled protein.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging:
-
Excite the this compound fluorophore using a light source around its excitation maximum of 453 nm (e.g., a 458 nm laser line).
-
Collect the emitted fluorescence using a bandpass filter centered around its emission maximum of 506-509 nm.
-
Diagrams
Caption: Experimental workflow for this compound protein labeling and microscopy.
Caption: Reaction of this compound NHS ester with a primary amine on a protein.
References
Step-by-Step Guide to Atto 465 Antibody Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 465 is a fluorescent dye belonging to the Atto family of fluorescent markers, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1] It is a derivative of the well-known dye Acriflavine.[1][2][3] Characterized by a large Stokes shift in aqueous solutions, this compound is well-suited for various life science applications, including the labeling of proteins, DNA, and RNA.[2] Its excitation and emission spectra make it a valuable tool in multiplex immunofluorescence histochemistry, where it can be spectrally distinguished from other common fluorophores. This document provides a detailed protocol for the conjugation of this compound NHS-ester to antibodies, a common procedure for preparing fluorescently labeled antibodies for use in techniques such as flow cytometry, immunofluorescence microscopy, and western blotting.
The this compound NHS-ester derivative is designed to react with primary amine groups (-NH2) on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond. The following protocol outlines the necessary steps for successful antibody conjugation, purification of the conjugate, and determination of the degree of labeling.
Materials and Equipment
Reagents:
-
Antibody to be labeled (at a concentration of >0.5 mg/mL in an amine-free buffer)
-
This compound NHS-ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA) for stabilization (optional)
-
Sodium azide (for storage)
Equipment:
-
Spectrophotometer
-
Microcentrifuge
-
Pipettes and tips
-
Reaction tubes
-
Vortex mixer
-
Rotator or shaker
-
Chromatography columns and rack
Experimental Protocols
Antibody Preparation
Proper preparation of the antibody is critical for successful conjugation. The antibody solution must be free of any amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the antibody for reaction with the this compound NHS-ester.
-
Buffer Exchange: If the antibody is in a buffer containing amines, a buffer exchange must be performed. This can be achieved through dialysis against 10-20 mM PBS or by using a centrifugal filter with an appropriate molecular weight cut-off (e.g., 100 kDa for IgG).
-
Concentration: The antibody concentration should ideally be at least 2 mg/mL to ensure efficient labeling. If the antibody concentration is below 0.5 mg/mL, it should be concentrated using a centrifugal filter.
-
Final Buffer: After buffer exchange, the antibody should be in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3). To achieve this, you can add 0.1 mL of 1 M sodium bicarbonate buffer (pH 8.3) for each mL of dialyzed antibody solution in PBS.
This compound NHS-ester Solution Preparation
The this compound NHS-ester is moisture-sensitive and should be handled accordingly.
-
Dissolving the Dye: Immediately before starting the conjugation reaction, dissolve the this compound NHS-ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL. This solution should be prepared fresh for each conjugation.
Antibody Conjugation Reaction
The molar ratio of dye to antibody is a critical parameter that affects the degree of labeling and the functionality of the final conjugate.
-
Dye-to-Antibody Ratio: A molar excess of the reactive dye is added to the antibody solution. The optimal ratio can vary between different antibodies, so it is recommended to perform a trial with different ratios for a new antibody. A good starting point is a twofold molar excess of this compound NHS-ester to the antibody.
-
Reaction Incubation: Add the calculated volume of the this compound NHS-ester solution to the antibody solution while gently vortexing. Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring. The reaction should be protected from light.
Purification of the this compound-Antibody Conjugate
After the incubation period, it is essential to separate the labeled antibody from the unreacted dye and any hydrolyzed dye.
-
Gel Filtration Chromatography: The most common method for purification is gel filtration chromatography using a Sephadex G-25 column.
-
Equilibrate the column with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored, fluorescent band to elute is the this compound-antibody conjugate. A second, slower-moving band will contain the free dye.
-
-
Dialysis: For diluted samples, extensive dialysis can be used, although it is generally less efficient and slower than gel filtration.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined using absorption spectroscopy.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of this compound, which is 453 nm (Amax).
-
If the absorbance is too high, dilute the sample with PBS and record the dilution factor.
-
-
Calculation: The DOL is calculated using the following formula:
DOL = (Amax * εprotein) / [(A280 - (Amax * CF280)) * εdye]
Where:
-
Amax is the absorbance at 453 nm.
-
A280 is the absorbance at 280 nm.
-
εprotein is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ε ≈ 210,000 M-1cm-1).
-
εdye is the molar extinction coefficient of this compound at 453 nm (7.5 x 104 M-1cm-1).
-
CF280 is the correction factor for the absorbance of this compound at 280 nm (0.48).
An ideal DOL for antibodies is typically in the range of 2 to 10.
-
Storage of the Conjugate
Proper storage is crucial to maintain the stability and functionality of the this compound-antibody conjugate.
-
Storage Conditions: Store the conjugate under the same conditions as the unlabeled antibody. For short-term storage, 4°C is suitable. For long-term storage, it is recommended to add a preservative like 2 mM sodium azide, divide the conjugate into small aliquots, and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect the conjugate from light as much as possible during storage and handling.
Data Presentation
| Parameter | Value | Reference |
| This compound Molar Mass (NHS-ester) | 493 g/mol | |
| Absorption Maximum (λabs) | 453 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 104 M-1cm-1 | |
| Fluorescence Emission Maximum (λfl) | 506 nm | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Correction Factor at 280 nm (CF280) | 0.48 | |
| Recommended Antibody Concentration | >0.5 mg/mL (ideally 2 mg/mL) | |
| Recommended Labeling Buffer pH | 8.3 | |
| Recommended Incubation Time | 30 - 60 minutes | |
| Recommended Purification Method | Gel Filtration (Sephadex G-25) |
Visualizations
Caption: Workflow for this compound antibody conjugation.
Caption: this compound NHS-ester reaction with an antibody.
References
Visualizing DNA and RNA with Atto 465: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 465 is a fluorescent dye belonging to the Atto family of labels, known for their high photostability and brightness.[1] Derived from acriflavin, this compound exhibits strong absorption, a high fluorescence quantum yield, and notable thermal and photostability.[2][3] It is moderately hydrophilic and can be efficiently excited in the 420-465 nm range.[3] A key feature of this compound in aqueous solutions is its large Stokes shift of approximately 55 nm, which facilitates the separation of its emission signal from the excitation wavelength.[2] These characteristics make this compound a versatile tool for labeling and visualizing nucleic acids in various applications, including fluorescence microscopy and in situ hybridization.
This document provides detailed application notes and protocols for the use of this compound in DNA and RNA visualization, targeting researchers, scientists, and professionals in drug development.
Photophysical and Quantitative Data
The selection of a fluorophore is critically dependent on its photophysical properties. This compound offers a compelling profile for nucleic acid visualization.
| Property | Value | Reference |
| Maximum Absorption (λmax) | 453 nm | |
| Maximum Emission (λmax) | 508 nm | |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (η) | 75% | |
| Fluorescence Lifetime (τ) | 5.0 ns | |
| Stokes Shift | ~55 nm |
A derivative of this compound, termed this compound-p, has demonstrated enhanced photostability compared to other nuclear stains. When subjected to continuous excitation at 486 nm, this compound-p showed slower bleaching kinetics than the green nuclear dye YoPro-1, indicating its suitability for long-term imaging experiments.
Key Applications and Experimental Protocols
This compound can be utilized for general nuclear staining and for the sequence-specific visualization of DNA and RNA through techniques like Fluorescence In Situ Hybridization (FISH).
Application 1: Nuclear DNA Staining with this compound Derivative (this compound-p)
A modified version of this compound, this compound-pentafluoroaniline (this compound-p), serves as a highly specific and photostable nuclear stain. This provides an alternative to common nuclear counterstains like DAPI and Hoechst, with the advantage of being excitable with a more common 470 nm laser line, leaving the 405 nm channel available for other probes in multiplex imaging.
This protocol is adapted from a study on fixed peritoneal exudate cells.
-
Cell Preparation:
-
Plate cells on chamber slides and allow them to adhere.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a staining solution of this compound-p in PBS. An optimal concentration of 4 µM was found to be effective.
-
Incubate the fixed cells with the this compound-p staining solution for 10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the slides with an appropriate mounting medium.
-
Image the cells using a confocal microscope with excitation around 470 nm and emission collection between 480 nm and 550 nm.
-
Application 2: Visualization of Specific DNA/RNA Sequences using this compound-labeled Oligonucleotide Probes (FISH)
This compound is an excellent candidate for labeling oligonucleotide probes for use in FISH to visualize specific DNA or RNA sequences within cells. The general workflow involves labeling an amino-modified oligonucleotide with an NHS-ester of this compound, followed by a standard FISH procedure.
This protocol is based on the manufacturer's recommendations for labeling amino-modified oligonucleotides.
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified DNA or RNA oligonucleotide in a carbonate buffer (0.2 M, pH 8-9) to a final concentration of 0.1 mM.
-
-
Dye Preparation:
-
Dissolve this compound NHS-ester in anhydrous, amine-free DMF or DMSO to a concentration of 5 mg/ml immediately before use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add a 2-fold molar excess of the dissolved this compound NHS-ester to the oligonucleotide solution.
-
Incubate the reaction for 2 hours at room temperature with continuous shaking.
-
For longer reaction times, adjust the pH to 7.0-7.5.
-
-
Purification:
-
Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol precipitation, gel filtration (e.g., Sephadex G-25), or HPLC.
-
Diagram: Workflow for Labeling Oligonucleotides with this compound
Caption: Workflow for covalent labeling of amino-modified oligonucleotides with this compound NHS-ester.
This is a generalized protocol and may require optimization for specific cell types and target sequences.
-
Sample Preparation:
-
Fix cells or tissue sections according to standard laboratory procedures (e.g., with 4% PFA).
-
Permeabilize the samples to allow probe entry (e.g., with 0.1% Triton X-100 in PBS).
-
-
Pre-hybridization:
-
Wash the samples with a wash buffer (e.g., 2x SSC).
-
Incubate the samples in a hybridization buffer without the probe for a short period to block non-specific binding sites.
-
-
Hybridization:
-
Denature the target DNA (for DNA FISH) by heating the sample.
-
Prepare the hybridization solution containing the this compound-labeled probe at an optimized concentration.
-
Denature the probe by heating.
-
Apply the hybridization solution to the sample and incubate overnight at a target-specific hybridization temperature (e.g., 37°C) in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash the samples with stringent wash buffers (e.g., varying concentrations of SSC and formamide at elevated temperatures) to remove unbound and non-specifically bound probes.
-
Perform final washes with a less stringent buffer (e.g., 2x SSC) at room temperature.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with a dye of a different color (e.g., DAPI).
-
Mount the sample with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the this compound signal using a fluorescence microscope with appropriate filter sets (Excitation: ~450 nm, Emission: ~510 nm).
-
Diagram: General Workflow for Fluorescence In Situ Hybridization (FISH)
Caption: A generalized workflow for performing Fluorescence In Situ Hybridization (FISH).
Summary
This compound is a robust and versatile fluorescent dye for the visualization of DNA and RNA. Its favorable photophysical properties, including high brightness, photostability, and a large Stokes shift, make it an excellent choice for demanding applications such as confocal microscopy and FISH. The provided protocols offer a starting point for researchers to label their nucleic acid probes and visualize their targets of interest within a cellular context. As with any experimental procedure, optimization of specific parameters will be necessary to achieve the best results for a given application.
References
Atto 465 in Multiplex Immunofluorescence (mIF) Panel Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplex immunofluorescence (mIF) has emerged as a powerful technique for the simultaneous detection and spatial analysis of multiple biomarkers within a single tissue section. This capability is crucial for unraveling complex biological systems, particularly in immuno-oncology, neuroscience, and developmental biology. A key challenge in mIF panel design is the selection of fluorophores with well-separated excitation and emission spectra to minimize spectral overlap and ensure accurate signal quantification.
Atto 465, a fluorescent dye from the Atto series, offers distinct advantages for inclusion in mIF panels. Its excitation and emission maxima in the blue-green region of the spectrum provide a valuable option for expanding panel plexy. This document provides detailed application notes and protocols for the effective integration of this compound into your mIF experimental design, covering antibody conjugation, staining protocols, and data analysis considerations. A derivative, this compound-p, has also been shown to be an effective nuclear stain, which can free up the 405 nm channel for another target, further increasing the flexibility of mIF panels[1][2].
This compound: Spectral Properties and Advantages
This compound is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability[3][4]. These properties make it a robust choice for demanding imaging applications like mIF.
Key Spectral Characteristics:
| Property | Value |
| Excitation Maximum (λex) | ~453 nm[5] |
| Emission Maximum (λem) | ~506-508 nm |
| Molar Extinction Coefficient (ε) | ~7.5 x 10⁴ cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (η) | ~70-75% |
| Stokes Shift | ~53-55 nm |
The large Stokes shift of this compound is particularly beneficial in mIF as it reduces the likelihood of re-absorption and minimizes bleed-through into adjacent channels.
Quantitative Comparison with Spectrally Similar Fluorophores
The selection of a fluorophore for a specific channel in an mIF panel requires careful consideration of its spectral properties relative to other dyes in the panel. The "brightness" of a fluorophore, a product of its molar extinction coefficient and quantum yield, is a critical factor for detecting low-abundance targets.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness (ε x QY) |
| This compound | ~453 | ~508 | ~75,000 | ~0.75 | ~56,250 |
| Alexa Fluor 488 | ~495 | ~519 | >65,000 | 0.92 | >59,800 |
| FITC | ~495 | ~518 | ~75,000 | ~0.36 | ~27,000 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | ~22,500 |
Note: Values can vary depending on the conjugation partner and measurement conditions.
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound NHS Ester
This protocol describes the covalent labeling of a primary antibody with this compound N-hydroxysuccinimidyl (NHS) ester. NHS esters react with primary amines on the antibody to form a stable amide bond.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris or glycine)
-
This compound NHS ester
-
Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Gel permeation chromatography column (e.g., Sephadex G-25)
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing amines, dialyze against 10-20 mM PBS.
-
Adjust the antibody concentration to 2 mg/mL in 0.1 M bicarbonate buffer (pH 8.3).
-
-
This compound NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 2 mg/mL.
-
-
Conjugation Reaction:
-
For an initial labeling, a twofold molar excess of the reactive dye to the antibody is recommended. For a typical IgG antibody (MW ~150 kDa), add approximately 10 µL of the dye solution per 1 mL of the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel permeation chromatography column pre-equilibrated with PBS (pH 7.2).
-
The first colored, fluorescent band to elute is the antibody-dye conjugate. The second, slower-moving band is the free dye.
-
Alternatively, for smaller volumes, use spin columns for purification.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and 453 nm (for this compound).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a preservative like sodium azide and store at -20°C in small aliquots.
-
Protocol 2: Multiplex Immunofluorescence Staining using Tyramide Signal Amplification (TSA)
This protocol outlines a sequential mIF staining procedure using tyramide signal amplification (TSA), a method that enhances signal intensity and allows for the use of primary antibodies from the same species.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., 20% normal goat serum in TBST)
-
Primary antibodies (including one conjugated to this compound)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Tyramide-fluorophore reagents for other channels
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in three washes of xylene for 5 minutes each.
-
Incubate in two washes of 100% ethanol for 10 minutes each, followed by two washes of 95% ethanol for 10 minutes each.
-
Wash twice in deionized water for 5 minutes each.
-
-
Antigen Retrieval:
-
Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0) and maintain at a sub-boiling temperature for 10 minutes.
-
Cool slides to room temperature for 30 minutes.
-
-
Peroxidase and Protein Blocking:
-
Quench endogenous peroxidase activity by incubating in 3% H₂O₂ for 10-15 minutes.
-
Wash with TBST.
-
Block non-specific binding by incubating in blocking buffer for 20 minutes at room temperature.
-
-
First Primary Antibody Incubation:
-
Incubate with the first primary antibody (e.g., targeting a high-abundance protein) diluted in antibody diluent for 60 minutes at room temperature.
-
Wash with TBST (3 changes for 5 minutes each).
-
-
Secondary Antibody and TSA Reaction:
-
Incubate with an HRP-conjugated secondary antibody for 20 minutes at room temperature.
-
Wash with TBST.
-
Incubate with the corresponding tyramide-fluorophore reagent according to the manufacturer's instructions.
-
Wash with TBST.
-
-
Antibody Stripping (Microwave Treatment):
-
Perform another round of antigen retrieval as described in step 2 to strip the primary and secondary antibodies from the previous cycle.
-
-
Sequential Staining Cycles:
-
Repeat steps 3-6 for each subsequent primary antibody, using a different tyramide-fluorophore for each target. For the this compound-labeled primary antibody, an HRP-secondary antibody and tyramide amplification are not required for this specific channel. Instead, after the primary antibody incubation and washes, you can proceed to the next stripping step or to counterstaining if it is the last antibody in the sequence.
-
-
Counterstaining and Mounting:
-
After the final staining cycle, incubate with a nuclear counterstain like DAPI.
-
Wash with TBST and then with deionized water.
-
Mount the coverslip with an antifade mounting medium.
-
Visualizations
Signaling Pathway Example: Macrophage Migration Inhibitory Factor (MIF)
mIF is a powerful tool to study complex signaling pathways in the context of tissue architecture. The Macrophage Migration Inhibitory Factor (MIF) pathway, which plays a crucial role in inflammation and immunity, is an excellent candidate for mIF analysis.
Caption: Simplified MIF signaling pathway.
Experimental Workflow: mIF Panel with this compound
The following diagram illustrates the key steps in a typical mIF experiment incorporating an this compound-conjugated antibody.
Caption: Multiplex immunofluorescence workflow.
Data Analysis Workflow
The analysis of mIF data is a multi-step process that transforms complex images into quantitative data.
Caption: mIF data analysis workflow.
Conclusion
This compound is a valuable addition to the multiplex immunofluorescence toolkit, offering a bright and photostable signal in a spectral region that can expand the plexing capabilities of mIF panels. By following the detailed protocols for antibody conjugation and multiplex staining, researchers can successfully incorporate this compound into their experiments. The ability to perform high-plex imaging, coupled with a robust data analysis pipeline, will continue to drive new discoveries in complex tissue microenvironments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qiagen.com [qiagen.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Multiplex Immunofluorescence and the Digital Image Analysis Workflow for Evaluation of the Tumor Immune Environment in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Atto 465 for Single-Molecule Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the fluorescent dye Atto 465 in single-molecule imaging experiments. This compound, a derivative of Acriflavine, is a versatile fluorophore well-suited for high-sensitivity detection due to its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3] Its utility in single-molecule studies stems from these favorable photophysical properties.[4][5]
Photophysical Properties of this compound
A summary of the key photophysical properties of this compound is presented below. These parameters are crucial for designing and interpreting single-molecule imaging experiments.
| Property | Value | Reference(s) |
| Absorption Maximum (λ_abs_) | 453 nm | |
| Emission Maximum (λ_fl_) | 506 nm | |
| Molar Extinction Coefficient (ε_max_) | 7.5 x 10⁴ M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (η_fl_) | 75% | |
| Fluorescence Lifetime (τ_fl_) | 5.0 ns | |
| Stokes Shift | 53 nm | |
| Correction Factor (CF₂₆₀) | 1.09 | |
| Correction Factor (CF₂₈₀) | 0.48 |
Biomolecule Labeling Protocols
This compound is available with various reactive groups for covalent labeling of biomolecules. The most common derivatives are the NHS-ester for targeting primary amines and the maleimide for targeting free thiols.
Labeling Proteins with this compound NHS-Ester
This protocol is suitable for labeling proteins with primary amines, such as the N-terminus or the side chain of lysine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Gel filtration column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2 mg/mL. Ensure the buffer is free of any amine-containing substances like Tris or glycine.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in DMSO or DMF to a concentration of 2 mg/mL.
-
Labeling Reaction: Add a 2-fold molar excess of the reactive dye to the protein solution. Incubate for 30-60 minutes at room temperature with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
Labeling Proteins with this compound Maleimide
This protocol is designed for labeling proteins with free sulfhydryl (thiol) groups, typically found on cysteine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
This compound maleimide
-
Anhydrous, amine-free DMSO or DMF
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Gel filtration column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation: Dissolve the protein at 50-100 µM in a buffer at pH 7.0-7.5. If necessary, reduce disulfide bonds by treating with a 10-fold molar excess of a reducing agent. If using DTT, it must be removed by dialysis before labeling.
-
Dye Preparation: Prepare a 10-20 mM stock solution of this compound maleimide in DMSO or DMF immediately before use.
-
Labeling Reaction: Add a 10-20 molar excess of the reactive dye to the protein solution. Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.
Labeling Oligonucleotides with this compound NHS-Ester
This protocol is for labeling amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide
-
0.2 M carbonate buffer, pH 8-9
-
This compound NHS-ester
-
Anhydrous DMF
-
Dual HPLC purification is recommended for high purity.
Protocol:
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the carbonate buffer.
-
Dye Preparation: Prepare a 5 mg/mL solution of this compound NHS-ester in anhydrous DMF.
-
Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.
-
Incubation: Incubate the reaction at room temperature for 2 hours with shaking.
-
Purification: Purify the labeled oligonucleotide using dual HPLC to remove unlabeled oligonucleotides and excess dye.
Single-Molecule Imaging Applications and Protocols
The high photostability and quantum yield of this compound make it a suitable candidate for various single-molecule imaging techniques.
Experimental Workflow for Single-Molecule Imaging
Caption: General experimental workflow for single-molecule imaging experiments.
Stochastic Optical Reconstruction Microscopy (STORM)
While specific blinking buffers for this compound in STORM have not been extensively documented, a common starting point is to use a standard glucose oxidase-based oxygen scavenging system with a thiol, which is known to induce blinking in many cyanine-based dyes.
Recommended Starting Protocol for STORM:
-
Sample Preparation: Label the target molecule with this compound and immobilize it on a coverslip.
-
Imaging Buffer:
-
Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
-
Buffer B: Buffer A with 10% (w/v) glucose
-
GLOX Solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL of Buffer A.
-
Final Imaging Buffer: To 1 mL of Buffer B, add 10 µL of GLOX solution and 10 µL of 1 M MEA (mercaptoethylamine).
-
-
Imaging:
-
Use a high-power laser (e.g., 473 nm or 488 nm) to excite this compound and induce blinking.
-
Acquire a time series of images (typically thousands of frames) with a sensitive camera.
-
-
Data Analysis:
-
Use appropriate software to localize the single-molecule blinking events with sub-diffraction precision.
-
Reconstruct a super-resolved image from the localized positions.
-
Photoactivated Localization Microscopy (PALM)
PALM typically relies on photoactivatable or photoconvertible fluorescent proteins. While this compound is not inherently photoactivatable, a derivative, this compound-p, has been shown to undergo photoconversion upon high-energy light exposure, which could potentially be leveraged for PALM-like imaging.
Single-Molecule Förster Resonance Energy Transfer (smFRET)
This compound can serve as a donor fluorophore in smFRET experiments when paired with a suitable acceptor dye that has an absorption spectrum overlapping with this compound's emission. Potential acceptors include dyes with absorption maxima in the 500-550 nm range.
smFRET Experimental Design:
Caption: Schematic of the single-molecule FRET process using this compound as a donor.
Recommended Protocol for smFRET:
-
Labeling: Label your molecule of interest with the this compound donor and a suitable acceptor dye at specific sites.
-
Immobilization: Immobilize the dual-labeled molecules on a passivated coverslip surface.
-
Imaging:
-
Use a TIRF or confocal microscope with a laser line appropriate for exciting this compound (e.g., 473 nm).
-
Split the emission signal into two channels (donor and acceptor) using a dichroic mirror and appropriate emission filters.
-
Record the fluorescence intensity time traces for both channels.
-
-
Data Analysis:
-
Calculate the FRET efficiency for each single molecule over time using the intensities of the donor (I_D) and acceptor (I_A): E = I_A / (I_D + I_A).
-
Analyze the FRET efficiency distributions and time trajectories to study conformational dynamics.
-
Conclusion
This compound is a robust and versatile fluorescent dye with excellent photophysical properties for single-molecule imaging. Its availability with different reactive groups allows for straightforward labeling of a wide range of biomolecules. While specific, optimized protocols for advanced techniques like STORM and smFRET using this compound are still emerging in the literature, the general protocols provided here serve as a solid starting point for researchers to develop and fine-tune their single-molecule experiments. The continued development of novel imaging strategies and buffer conditions will undoubtedly expand the utility of this compound in unraveling complex biological processes at the single-molecule level.
References
Atto 465 Phalloidin: Application Notes and Protocols for High-Fidelity Actin Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the use of Atto 465 phalloidin in the fluorescent labeling of filamentous actin (F-actin). This compound is a fluorescent dye characterized by strong absorption, high fluorescence quantum yield, and significant photostability.[1][2] When conjugated to phalloidin, it becomes a powerful tool for visualizing the intricate actin cytoskeleton in fixed cells and tissues.[3][4]
Introduction to Phalloidin and this compound
Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom.[5] It exhibits a high affinity for F-actin, binding specifically at the interface between actin subunits. This binding stabilizes the actin filaments by preventing their depolymerization. Due to its small size, this compound phalloidin allows for the visualization of actin filaments without significant steric hindrance, enabling other actin-binding proteins to still interact with the filaments.
This compound is a dye derived from acriflavin, notable for its large Stokes shift of approximately 55 nm in aqueous solutions. This property facilitates excellent separation of the emission signal from the excitation wavelength, resulting in high-contrast images. The dye is efficiently excited in the 420-465 nm range.
Quantitative Data Summary
The photophysical properties and recommended working concentrations for this compound phalloidin are summarized in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 453 nm | |
| Emission Maximum (λem) | 506 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 70% | |
| Recommended Staining Concentration | 80–200 nM | |
| Typical Incubation Time | 20–60 minutes |
Experimental Protocols
I. Staining of F-Actin in Fixed and Permeabilized Cultured Cells
This protocol is suitable for adherent or suspension cells grown on coverslips or in culture dishes.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (3-4% in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% Bovine Serum Albumin in PBS) (Optional, but recommended to reduce background)
-
This compound Phalloidin Stock Solution (e.g., 10 µM in methanol)
-
Mounting Medium
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips or imaging-compatible dishes to the desired confluency.
-
Fixation: Carefully aspirate the culture medium. Fix the cells by adding 3-4% methanol-free formaldehyde in PBS and incubate for 10-30 minutes at room temperature. Formaldehyde is the preferred fixative as alcohol-based fixatives like methanol can denature actin and prevent phalloidin binding.
-
Washing: Aspirate the fixation solution and wash the cells two to three times with PBS.
-
Permeabilization: To allow the phalloidin conjugate to enter the cells, add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 3-5 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash the cells two to three times with PBS.
-
(Optional) Blocking: To minimize non-specific binding, incubate the cells with Blocking Buffer for 20-30 minutes at room temperature.
-
Staining: Prepare the this compound phalloidin staining solution by diluting the stock solution in PBS (with 1% BSA if blocking was performed) to a final concentration of 80-200 nM. A common starting point is to dilute 3.3 µl of a 10 µM methanolic stock into 200 µl of buffer for each coverslip.
-
Incubation: Cover the cells with the staining solution and incubate for 20-60 minutes at room temperature, protected from light.
-
Final Washes: Aspirate the staining solution and wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained actin filaments using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~453/506 nm).
II. Staining of F-Actin in Tissue Sections
Staining of tissue sections can be more challenging. Frozen sections are generally preferred over paraffin-embedded sections, as the solvents used in deparaffinization can interfere with phalloidin binding.
Materials:
-
Frozen or Paraffin-Embedded Tissue Sections on slides
-
Deparaffinization reagents (for paraffin sections): Xylene, Ethanol series (100%, 95%, 70%)
-
Antigen Retrieval Buffer (if combining with antibody staining)
-
PBS, pH 7.4
-
Methanol-free Formaldehyde (4%)
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (1-5% BSA in PBS)
-
This compound Phalloidin Staining Solution
-
Mounting Medium
Procedure:
-
Sample Preparation:
-
Frozen Sections: Bring slides to room temperature.
-
Paraffin-Embedded Sections: Deparaffinize sections by incubating in xylene, followed by rehydration through a graded ethanol series to water.
-
-
Fixation: Fix the tissue sections with 4% methanol-free formaldehyde in PBS for 15-20 minutes.
-
Washing: Wash slides three times with PBS.
-
Permeabilization: Incubate with Permeabilization Buffer for 10-15 minutes. A higher concentration of Triton X-100 may be needed for tissues.
-
Washing: Wash slides three times with PBS.
-
Blocking: Apply Blocking Buffer and incubate for 30-60 minutes to reduce background fluorescence.
-
Staining: Drain the blocking buffer and apply the this compound phalloidin staining solution. Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
Final Washes: Wash the slides three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount with an appropriate mounting medium and visualize as described for cultured cells.
Signaling Pathways and Workflows
Caption: Experimental workflow for F-actin staining.
Caption: Phalloidin binds to and stabilizes F-actin.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | Improper Fixation: Methanol or other alcohol-based fixatives were used. | Use methanol-free formaldehyde as it preserves the native structure of F-actin required for phalloidin binding. |
| Insufficient Permeabilization: The phalloidin conjugate cannot access the actin cytoskeleton. | Increase Triton X-100 concentration or incubation time. Ensure permeabilization buffer is fresh. | |
| Low Staining Concentration: The concentration of this compound phalloidin is too low. | Increase the concentration of the phalloidin conjugate. Typical ranges are 80-200 nM. | |
| Degraded Phalloidin: Phalloidin is pH sensitive and can be degraded at high pH. | Ensure all buffers are at a neutral pH (around 7.4). Store stock solutions properly. | |
| High Background | Incomplete Washing: Excess phalloidin conjugate remains. | Increase the number and duration of wash steps after staining. |
| Non-specific Binding: The conjugate is binding to other cellular components. | Include a blocking step with 1% BSA before staining. | |
| Poor Actin Structure | Cell Health: Cells were unhealthy or stressed before fixation, leading to a disrupted cytoskeleton. | Ensure cells are healthy and growing optimally before the experiment. |
| Fixation Artifacts: The fixation process itself has damaged the cellular structure. | Optimize fixation time; over-fixation can sometimes cause issues. Ensure the formaldehyde is fresh. | |
| Paraffin-Tissue Issues | Solvent Interference: Solvents used for deparaffinization can prevent phalloidin binding. | Use frozen tissue sections if possible. If using paraffin, ensure thorough rehydration. Consider using an anti-actin antibody as an alternative. |
References
- 1. This compound phalloidin, 10nmol | Products | Leica Microsystems [leica-microsystems.com]
- 2. ATTO-TEC GmbH - this compound [atto-tec.com]
- 3. Phalloidin staining protocol | Abcam [abcam.com]
- 4. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 5. Phalloidin - Wikipedia [en.wikipedia.org]
Optimal Concentration of Atto 465 for Cell Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Atto 465, a fluorescent dye, in cell staining applications. This compound and its derivatives are valuable tools for fluorescence microscopy, offering strong absorption and good fluorescence quantum yield.[1] This guide focuses on determining the optimal concentrations and methodologies for staining fixed cells with a specialized this compound derivative for nuclear staining, this compound-conjugated phalloidin for actin filament staining, and general guidance for using this compound-conjugated antibodies.
Data Presentation: Quantitative Summary
The following tables summarize the recommended starting concentrations for different this compound conjugates in cell staining applications. It is important to note that optimal concentrations may vary depending on the cell type, experimental conditions, and the specific imaging setup.
Table 1: this compound-p (Pentafluoroaniline) for Nuclear Staining in Fixed Cells
| Application | Cell Type | Fixation | Recommended Concentration Range | Optimal Concentration (Reported) | Incubation Time |
| Nuclear Staining | Mouse Peritoneal Exudate Cells | 4% Paraformaldehyde (PFA) | 0.5 µM - 4 µM[2][3] | 4 µM[2][3] | 10 minutes |
| Nuclear Staining | Human FFPE Tonsil Tissue | Formalin-Fixed Paraffin-Embedded | 4 µM | 4 µM | 10 minutes |
| Nuclear Staining | Mouse Frozen Lymph Node Sections | Methanol/Acetone | 4 µM | 4 µM | 10 minutes |
Table 2: this compound-Phalloidin for F-Actin Staining in Fixed Cells
| Application | Stock Solution Concentration | Recommended Staining Solution Preparation | Estimated Final Concentration | Incubation Time |
| F-Actin Staining | 10 µM in Methanol | Dilute 3.3 µl of stock solution in 200 µl of PBS with 1% BSA per coverslip. | Approximately 165 nM | 20-90 minutes |
Table 3: General Guidance for this compound-Conjugated Antibodies in Immunofluorescence
| Application | Conjugate Type | Recommended Starting Concentration | Incubation Time |
| Immunofluorescence | Secondary Antibodies | 1 - 10 µg/mL (or a 1:100 to 1:1000 dilution) | 1 hour at room temperature |
Note: The optimal concentration for antibody conjugates is highly dependent on the primary antibody, target antigen abundance, and other experimental factors. A titration experiment is strongly recommended to determine the best signal-to-noise ratio.
Experimental Protocols
Protocol 1: Nuclear Staining of Fixed Cells with this compound-p
This protocol is adapted from a study demonstrating the use of a specific derivative, this compound-pentafluoroaniline (this compound-p), as a nuclear stain.
Materials:
-
This compound NHS ester
-
2,3,4,5,6-Pentafluoroaniline
-
DMSO (Dimethyl sulfoxide), anhydrous and amine-free
-
Triethylamine
-
Cells cultured on coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS, optional)
-
Mounting Medium
Procedure:
-
Preparation of this compound-p (as described in the literature):
-
Resuspend this compound NHS ester in DMSO.
-
Add a 10% molar excess of 2,3,4,5,6-pentafluoroaniline to the lyophilized dye in 1% triethylamine in DMSO.
-
Bring the reaction to a 16 mM concentration of this compound NHS ester and stir overnight at room temperature, protected from light.
-
Dilute the final product with DMSO and store at -20°C.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on sterile coverslips or chamber slides.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional, for intracellular targets with antibody co-staining):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a 4 µM working solution of this compound-p in PBS.
-
Incubate the fixed (and permeabilized) cells with the this compound-p staining solution for 10 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission maxima: ~453/506 nm).
-
Protocol 2: F-Actin Staining of Fixed Cells with this compound-Phalloidin
This protocol provides a general procedure for staining filamentous actin (F-actin) using this compound-phalloidin.
Materials:
-
This compound-phalloidin conjugate
-
Methanol, anhydrous
-
Cells cultured on coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS, methanol-free)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Mounting Medium
Procedure:
-
Preparation of this compound-Phalloidin Stock Solution:
-
Dissolve the lyophilized this compound-phalloidin in methanol to a final concentration of 10 µM. Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on sterile coverslips or chamber slides.
-
Wash the cells twice with pre-warmed PBS.
-
-
Fixation:
-
Fix the cells with 4% methanol-free formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to reduce nonspecific binding.
-
-
Staining:
-
Prepare the staining solution by diluting the 10 µM this compound-phalloidin stock solution in 1% BSA in PBS. A common starting point is to dilute 3.3 µl of the stock solution into 200 µl of blocking solution per coverslip.
-
Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission maxima: ~453/506 nm).
-
Visualization of Experimental Workflows
This compound-p Nuclear Staining Workflow
Caption: Workflow for nuclear staining of fixed cells using this compound-p.
This compound-Phalloidin F-Actin Staining Workflow
Caption: Workflow for F-actin staining of fixed cells using this compound-phalloidin.
Live-Cell Imaging
Currently, there is limited published data on the use of this compound for live-cell imaging. One study noted that the potential for this compound-p in live-cell imaging warrants further investigation. Generally, NHS esters are considered cell-impermeable, though some studies with other Atto dyes have shown mitochondrial and endoplasmic reticulum staining in live cells at micromolar concentrations, with entry suggested to be via endocytosis. Researchers interested in live-cell applications of this compound should perform initial experiments to determine cell permeability and potential toxicity.
Troubleshooting
For common issues such as weak or no signal, high background, or spectral overlap, please refer to standard immunofluorescence troubleshooting guides. Key considerations include optimizing antibody concentrations, ensuring proper fixation and permeabilization, and using appropriate microscope filter sets. The photostability of this compound-p has been shown to be greater than that of the this compound carboxylic acid form. However, as with all fluorophores, minimizing light exposure is recommended to prevent photobleaching.
References
Application Notes and Protocols for Atto 465 Labeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in a wide array of biological research and drug discovery applications. They serve as powerful probes for visualizing and quantifying biological processes, including receptor binding, enzyme activity, and cellular uptake. Atto 465, a fluorescent dye derived from acriflavin, is an excellent candidate for peptide labeling due to its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2] This cyan fluorescent dye is moderately hydrophilic and exhibits a large Stokes shift in aqueous solutions, minimizing self-quenching and enhancing detection sensitivity.[1][3]
This document provides detailed protocols for the efficient labeling of peptides with this compound NHS (N-Hydroxysuccinimidyl) ester, methods for determining labeling efficiency, and an example of its application in studying G-Protein Coupled Receptor (GPCR) signaling pathways.
Physicochemical and Spectroscopic Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | 453 nm | [1] |
| Emission Maximum (λem) | 506 nm | |
| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 75% | |
| Fluorescence Lifetime (τfl) | 5.0 ns | |
| Molecular Weight (NHS Ester) | 493 g/mol | |
| Correction Factor (CF₂₈₀) | 0.48 |
Experimental Protocols
Protocol 1: this compound NHS Ester Labeling of Peptides
This protocol details the covalent attachment of this compound NHS ester to primary amines (N-terminus or lysine side chains) of a peptide.
Materials:
-
Peptide containing at least one primary amine
-
This compound NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the peptide solution is free from any amine-containing substances like Tris or glycine.
-
This compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the this compound NHS ester stock solution to achieve the desired dye-to-peptide molar ratio. A molar excess of 1.5 to 5-fold of the dye is a good starting point for optimization.
-
Add the calculated volume of the dye stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Reaction times may be extended (e.g., overnight at 4°C) for improved efficiency, though this may increase the risk of dye hydrolysis.
-
-
Reaction Quenching (Optional): To stop the reaction, add the quenching buffer and incubate for 30 minutes at room temperature.
-
Purification of the Labeled Peptide: Separate the labeled peptide from unreacted dye and byproducts.
-
Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute first, followed by the smaller, unreacted dye molecules.
-
RP-HPLC: This method provides higher purity. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The labeled peptide will have a longer retention time than the unlabeled peptide.
-
Protocol 2: Determination of Labeling Efficiency (Degree of Labeling)
The Degree of Labeling (DOL), which is the average number of dye molecules per peptide, can be determined spectrophotometrically.
Procedure:
-
Absorbance Measurement:
-
Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound, which is 453 nm (A₄₅₃). Use a 1 cm pathlength cuvette.
-
If the absorbance is too high, dilute the sample with a known factor and account for this in the calculations.
-
-
Calculation of DOL:
-
Peptide Concentration (M):
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₄₅₃ is the absorbance at 453 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.48 for this compound).
-
ε_peptide is the molar extinction coefficient of the peptide at 280 nm (in M⁻¹cm⁻¹). This can be calculated based on the peptide's amino acid sequence.
-
-
Dye Concentration (M):
Where:
-
A₄₅₃ is the absorbance at 453 nm.
-
ε_dye is the molar extinction coefficient of this compound at 453 nm (75,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL):
-
Data Presentation
Table 1: Illustrative this compound Peptide Labeling Efficiency
Disclaimer: The following data are illustrative examples to demonstrate the effect of varying reaction parameters on the Degree of Labeling (DOL). Actual results may vary depending on the specific peptide sequence, purity, and experimental conditions.
| Peptide | Dye:Peptide Molar Ratio | Reaction Time (hours) | Degree of Labeling (DOL) |
| Peptide A (1 N-terminus, 1 Lysine) | 1.5:1 | 1 | 0.85 |
| Peptide A (1 N-terminus, 1 Lysine) | 3:1 | 1 | 1.25 |
| Peptide A (1 N-terminus, 1 Lysine) | 5:1 | 1 | 1.60 |
| Peptide A (1 N-terminus, 1 Lysine) | 3:1 | 2 | 1.45 |
| Peptide A (1 N-terminus, 1 Lysine) | 3:1 | 4 | 1.55 |
| Peptide B (1 N-terminus, 0 Lysines) | 3:1 | 2 | 0.95 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound labeling of peptides.
Application Example: G-Protein Coupled Receptor (GPCR) Signaling Pathway
This compound-labeled peptide ligands can be used to study GPCR activation and downstream signaling.
References
Application Notes and Protocols for Atto 465 Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for fluorescence microscopy imaging of Atto 465, a fluorescent dye with notable photostability and a significant Stokes shift.
Introduction to this compound
This compound is a fluorescent label characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] Its spectral properties, with an excitation maximum around 453 nm and an emission maximum around 507 nm, make it a suitable candidate for multiplex imaging, fitting well between the commonly used 405 nm and 488 nm channels.[2][3] A derivative, this compound-p, has shown particular promise as a photostable nuclear stain.[2][3]
Spectral Properties of this compound
Proper selection of a microscopy filter set is crucial for maximizing the signal-to-noise ratio and minimizing bleed-through from other fluorophores. The spectral characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 453 nm | |
| Emission Maximum (λem) | 505 nm | |
| Molar Extinction Coefficient (ε) | 7.5 x 10^4 M-1 cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.75 | |
| Fluorescence Lifetime (τ) | 5.0 ns | |
| Stokes Shift | 52 nm |
Recommended Microscopy Filter Sets for this compound
Several filter sets from leading manufacturers are optimized for fluorophores with spectral characteristics similar to this compound, such as FITC and GFP. Below is a comparison of recommended filter sets.
| Manufacturer | Filter Set Model | Excitation Filter (nm) | Dichroic Beamsplitter (nm) | Emission Filter (nm) |
| Chroma | 49002 | ET470/40x | T495lpxr | ET525/50m |
| Semrock | FITC-3540C | FF01-482/35 | FF506-Di03 | FF01-536/40 |
| Omega Optical | XF100-2 | 475AF40 | 505DRLP | 535AF45 |
Experimental Protocols
General Immunofluorescence Protocol for Adherent Cells
This protocol provides a general workflow for immunolabeling of adherent cells with this compound-conjugated antibodies. Optimization of antibody concentrations and incubation times is recommended for specific targets and cell types.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (unconjugated)
-
This compound-conjugated Secondary Antibody
-
Antifade Mounting Medium
-
Coverslips and Microscope Slides
Procedure:
-
Cell Culture: Grow adherent cells on sterile coverslips in a petri dish or multi-well plate until the desired confluency is reached.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope equipped with a suitable filter set for this compound.
Microscope Configuration and Image Acquisition
-
Light Source: A broad-spectrum light source such as a mercury arc lamp or a xenon arc lamp is suitable. For laser-based systems, a laser line around 450-470 nm is ideal.
-
Objective Lens: Use an objective lens appropriate for the desired magnification and resolution. For high-resolution imaging, a 40x or 60x oil immersion objective is recommended.
-
Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing photobleaching. Start with a moderate exposure time and adjust as needed.
-
Image Acquisition Software: Use the microscope's acquisition software to capture and save the images. Save images in a lossless format (e.g., TIFF) for further analysis.
Visualizations
Experimental Workflow for Immunofluorescence
Caption: Immunofluorescence staining workflow for this compound.
Light Path in Fluorescence Microscopy for this compound Imaging
Caption: Simplified light path for this compound fluorescence imaging.
References
Atto 465 in Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Atto 465 in Flow Cytometry
This compound is a fluorescent dye belonging to the Atto family of labels, known for their exceptional photostability and brightness.[1] Derived from acriflavin, this compound exhibits strong absorption and a high fluorescence quantum yield, making it a valuable tool for various fluorescence-based applications, including flow cytometry.[1] Its excitation and emission spectra position it within the blue-to-green range, offering a distinct option for multicolor panel design. This document provides detailed application notes and protocols for the effective use of this compound in flow cytometry.
Key Characteristics and Advantages of this compound
This compound possesses several features that make it well-suited for flow cytometry applications:
-
High Photostability: Atto dyes are renowned for their resistance to photobleaching, ensuring more stable and reproducible fluorescence signals during prolonged exposure to laser excitation in a flow cytometer.[1]
-
Strong Fluorescence Quantum Yield: A high quantum yield contributes to brighter signals, which is particularly advantageous for detecting low-abundance antigens.[1]
-
Large Stokes Shift: this compound has a relatively large Stokes shift, which is the difference between the maximum excitation and emission wavelengths.[1] This characteristic helps to minimize self-quenching and improves the signal-to-noise ratio.
-
Hydrophilicity: this compound is moderately hydrophilic, which can help to reduce non-specific binding of antibody conjugates to cells.
Spectral Properties of this compound
Proper integration of this compound into a multicolor flow cytometry panel requires a thorough understanding of its spectral characteristics. The table below summarizes the key spectral properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | 453 nm | |
| Emission Maximum (λem) | 508 nm | |
| Molar Extinction Coefficient (ε) | 7.5 x 10⁴ cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.75 | |
| Stokes Shift | 55 nm |
Application Notes
Multicolor Panel Design with this compound
When designing a multicolor flow cytometry panel that includes this compound, several factors should be considered to minimize spectral overlap and ensure accurate data. This compound is typically excited by the violet laser (405 nm) and its emission is collected in a filter range around 510/50 nm.
Considerations for Panel Design:
-
Fluorochromes with Similar Excitation: this compound shares excitation from the violet laser with other common fluorochromes such as Brilliant Violet™ 421 (BV421), eFluor™ 450, and Pacific Blue™. Careful selection of these dyes is crucial to manage spectral spillover.
-
Spillover into Adjacent Channels: The emission spectrum of this compound may spill over into detectors for fluorochromes like FITC and PE. Therefore, proper compensation is essential when this compound is used in combination with these dyes.
-
Brightness: this compound is a bright fluorochrome. It is well-suited for detecting antigens with low expression levels. For highly expressed antigens, a dimmer fluorochrome may be more appropriate to avoid signal saturation and excessive spillover.
Example 4-Color Immunophenotyping Panel:
This example panel is designed for a flow cytometer with a blue laser (488 nm) and a violet laser (405 nm) and focuses on the identification of major T-cell subsets.
| Marker | Fluorochrome | Laser | Emission Filter | Antigen Expression |
| CD3 | FITC | Blue (488 nm) | 530/30 nm | High |
| CD4 | PE | Blue (488 nm) | 585/42 nm | High |
| CD8 | This compound | Violet (405 nm) | 510/50 nm | High |
| CD45RA | APC | Red (633 nm) | 660/20 nm | Variable |
Compensation Strategy
Accurate compensation is critical for resolving cell populations in multicolor flow cytometry. When using this compound, single-color compensation controls are required for each fluorochrome in the panel.
Steps for Compensation:
-
Prepare Single-Stain Controls: For each antibody-fluorochrome conjugate in your panel (including this compound), prepare a separate sample of cells stained with only that single antibody.
-
Set Voltages: Use an unstained sample to set the baseline forward scatter (FSC) and side scatter (SSC) voltages and to ensure that the autofluorescence is on scale.
-
Acquire Single-Stain Data: Run each single-stain control and adjust the voltage for its primary detector so that the positive population is on scale.
-
Calculate Compensation Matrix: Use the flow cytometry software to automatically calculate the compensation matrix based on the single-stain controls. This will correct for the spectral overlap of each fluorochrome into other detectors.
-
Fine-tune with FMO Controls: Fluorescence Minus One (FMO) controls are recommended to accurately set gates for populations that are not well-separated, especially when dealing with spillover from bright fluorochromes.
Experimental Protocols
Protocol 1: Conjugation of this compound NHS Ester to an Antibody
This protocol describes the covalent labeling of a primary antibody with this compound N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody to form a stable amide bond.
Materials:
-
Purified antibody (e.g., IgG) at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., PBS, pH 7.2-7.5).
-
This compound NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Purification column (e.g., Sephadex G-25) or dialysis cassette.
-
PBS, pH 7.4.
Procedure:
-
Prepare the Antibody: If necessary, exchange the antibody buffer to the labeling buffer using a desalting column or dialysis.
-
Prepare this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add the labeling buffer to the antibody solution to achieve a final pH of 8.3. b. Add the dissolved this compound NHS ester to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point. c. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification of the Conjugate: a. Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. b. The first colored band to elute will be the this compound-conjugated antibody.
-
Characterization (Optional): a. Measure the absorbance of the conjugate at 280 nm (for protein) and 453 nm (for this compound). b. Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and this compound.
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and freeze at -20°C or -80°C.
Protocol 2: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general procedure for staining human PBMCs with an this compound-conjugated antibody for flow cytometric analysis.
Materials:
-
Isolated human PBMCs.
-
This compound-conjugated primary antibody.
-
Other primary antibody conjugates for the multicolor panel.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Fc receptor blocking solution (optional).
-
Viability dye (optional).
-
12 x 75 mm flow cytometry tubes.
Procedure:
-
Cell Preparation: a. Resuspend PBMCs in cold Flow Cytometry Staining Buffer. b. Count the cells and adjust the concentration to 1 x 10⁷ cells/mL.
-
Fc Receptor Blocking (Optional): a. Aliquot 1 x 10⁶ cells per tube. b. Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Antibody Staining: a. Prepare a master mix of the antibody-fluorochrome conjugates at their predetermined optimal concentrations in Flow Cytometry Staining Buffer. b. Add the antibody master mix to the cell suspension. c. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300 x g for 5 minutes at 4°C. c. Decant the supernatant. d. Repeat the wash step.
-
Viability Staining (Optional): a. If using a viability dye, resuspend the cells in the appropriate buffer for the dye and follow the manufacturer's instructions.
-
Resuspension and Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Acquire the samples on a flow cytometer that has been properly set up and compensated.
Visualizations
References
Troubleshooting & Optimization
how to reduce Atto 465 photobleaching in live-cell imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Atto 465 photobleaching during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading rapidly during live-cell imaging. What is causing this?
A1: The phenomenon you are observing is photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While Atto dyes are known for their high photostability, all fluorophores, including this compound, are susceptible to photobleaching, especially under the intense and prolonged illumination required for live-cell imaging.[1] The rate of photobleaching is influenced by several factors, including the intensity and duration of light exposure, the presence of oxygen, and the local chemical environment of the dye.
Q2: Are there more photostable alternatives to the standard this compound dye?
A2: Yes, a derivative of this compound, named this compound-p (this compound-pentafluoroaniline), has been shown to exhibit significantly greater photostability in fixed-cell applications.[2] While its performance in live cells requires further investigation, its enhanced photostability in fixed samples makes it a promising candidate for demanding live-cell imaging experiments.[2]
Q3: What are antifade reagents and can they be used for live-cell imaging with this compound?
A3: Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species (ROS) that are major contributors to fluorophore degradation. While many traditional antifade agents are toxic to living cells, several commercial reagents are specifically formulated for live-cell imaging and are compatible with a wide range of fluorescent dyes. These can be added to your imaging medium to help preserve the this compound signal.
Q4: How do I choose the right antifade reagent for my this compound experiment?
A4: The choice of antifade reagent can depend on your specific cell type and experimental conditions. Two common options for live-cell imaging are:
-
ProLong™ Live Antifade Reagent: This reagent is based on an oxygen-scavenging system and has been validated for a variety of organic dyes and fluorescent proteins.
-
VectaCell™ Trolox Antifade Reagent: This reagent uses Trolox, a water-soluble vitamin E analog, to reduce ROS and has been shown to have low cytotoxicity.
It is recommended to empirically test which reagent provides the best protection for this compound in your specific experimental setup.
Q5: Besides using antifade reagents, what other steps can I take to minimize this compound photobleaching?
A5: Optimizing your imaging protocol is crucial. Key strategies include:
-
Minimize Illumination: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Use Sensitive Detectors: Employing high quantum efficiency detectors allows for the use of lower excitation light levels.
-
Avoid Unnecessary Exposure: Use transmitted light for focusing and locating the region of interest before switching to fluorescence excitation.
-
Optimize Imaging Intervals: For time-lapse experiments, use the longest possible interval between image acquisitions that still captures the biological process of interest.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss during time-lapse imaging | High photobleaching rate. | 1. Decrease laser power and/or exposure time.2. Increase the time interval between acquisitions.3. Add a live-cell compatible antifade reagent to the imaging medium.4. Consider using the more photostable this compound-p derivative. |
| High background fluorescence | Excess unbound dye. | 1. Ensure adequate washing steps after staining to remove unbound dye.2. Use an imaging medium with reduced autofluorescence (e.g., phenol red-free medium). |
| Low initial signal intensity | Suboptimal labeling or imaging conditions. | 1. Optimize the concentration of this compound and incubation time for your cell type.2. Ensure the excitation and emission filters are appropriate for this compound (Excitation max: ~453 nm, Emission max: ~508 nm).3. Check the pH of your imaging buffer, as fluorescence can be pH-sensitive. |
| Phototoxicity (cell stress, blebbing, or death) | Excessive light exposure leading to cellular damage. | 1. Significantly reduce illumination intensity and total light dose.2. Use a more sensitive camera to allow for lower light levels.3. Confirm cell health by observing morphology in transmitted light throughout the experiment. |
Quantitative Data Summary
The following table summarizes the photostability of this compound and its derivative, this compound-p, in comparison to another common fluorescent dye, YoPro-1, in fixed cells. This data suggests that this compound-p is a more photostable alternative.
| Fluorophore | Relative Photostability (Fixed Cells) | Key Findings |
| This compound | Moderate | Shows noticeable photobleaching under continuous illumination. |
| This compound-p | High | Demonstrates significantly slower photobleaching kinetics compared to this compound and YoPro-1. |
| YoPro-1 | Low to Moderate | Bleaches more rapidly than this compound-p under the same conditions. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This is a general protocol that may require optimization for your specific cell type and experimental goals.
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Cell Preparation: Culture cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
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Staining Solution Preparation: Prepare a stock solution of this compound (e.g., NHS ester for labeling proteins) in anhydrous DMSO. Dilute the stock solution in a serum-free culture medium or an appropriate imaging buffer (e.g., HBSS) to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
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Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
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Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound dye.
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Imaging: Add fresh, pre-warmed imaging buffer to the cells. If using an antifade reagent, add it to the imaging buffer at the recommended concentration. Proceed with live-cell imaging.
Protocol 2: Evaluating the Effectiveness of Antifade Reagents
This protocol allows for a quantitative comparison of different antifade reagents for your specific setup.
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Sample Preparation: Prepare multiple identical samples of live cells stained with this compound as described in Protocol 1.
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Antifade Reagent Addition: To each sample (except for a control sample), add a different live-cell compatible antifade reagent at its recommended concentration to the imaging buffer.
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Image Acquisition:
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Select a region of interest (ROI) for each sample.
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Using identical imaging settings (laser power, exposure time, etc.) for all samples, acquire a time-lapse series of images (e.g., one image every 30 seconds for 10 minutes).
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Data Analysis:
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Measure the mean fluorescence intensity of the ROI in each image of the time-series.
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Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (at time = 0).
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Plot the normalized fluorescence intensity versus time for each condition. A slower decay curve indicates greater photoprotection.
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Visualizations
Caption: Workflow for mitigating this compound photobleaching in live-cell imaging.
Caption: The role of antifade reagents in mitigating photobleaching.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio with Atto 465
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing the fluorescent dye Atto 465.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectral characteristics of this compound?
This compound is a fluorescent label derived from acriflavine, known for its strong absorption and good fluorescence.[1] It has an excitation maximum at approximately 453 nm and an emission maximum around 506 nm, resulting in a notable Stokes shift.[1] These properties make it suitable for applications in fluorescence microscopy and other life science assays.[1][2]
Q2: What are the most common causes of low signal-to-noise ratio when using this compound-conjugated antibodies?
The most frequent issues leading to a poor signal-to-noise ratio include suboptimal antibody concentrations, inadequate blocking, inappropriate buffer conditions, and photobleaching. Specifically for this compound, its moderate hydrophilicity can sometimes contribute to non-specific binding if not properly addressed.
Q3: How can I minimize photobleaching of this compound?
To reduce photobleaching, it is recommended to use an anti-fade mounting medium. Additionally, minimize the exposure time and the intensity of the excitation light during image acquisition.[3] While a derivative, this compound-p, has shown high photostability, the free dye can be susceptible to bleaching under continuous, high-intensity illumination.
Q4: Can this compound be used for multiplex immunofluorescence?
Yes, the spectral properties of this compound allow for its use in multiplex immunofluorescence (mIF) assays. Its emission spectrum can be distinguished from fluorophores in the blue and green channels, such as those excited at 405 nm and 488 nm, with the appropriate filter sets and a confocal microscope with tunable excitation and emission.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Weak or No Signal
A faint or absent fluorescent signal can be frustrating. The following workflow can help diagnose the root cause.
References
Technical Support Center: Troubleshooting Poor Atto 465 Staining in Tissue Sections
This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the immunofluorescent staining of tissue sections with Atto 465.
Frequently Asked Questions (FAQs)
Issue 1: Weak or No this compound Signal
Q: I am not observing any signal or the fluorescence is very weak. What are the possible causes and solutions?
A: Weak or no signal from this compound staining can stem from several factors throughout the experimental workflow. Here is a breakdown of potential causes and corresponding troubleshooting steps:
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Suboptimal Antibody Concentrations: The concentrations of both primary and secondary antibodies are critical.
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Solution: Perform a titration experiment to determine the optimal concentration for both your primary and this compound-conjugated secondary antibodies.[1] Start with the manufacturer's recommended concentration and prepare a series of dilutions (e.g., 1:50, 1:100, 1:200, 1:500).
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Incompatible Primary and Secondary Antibodies: The secondary antibody must be able to recognize and bind to the primary antibody.
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Solution: Ensure the this compound-conjugated secondary antibody is raised against the host species of your primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[1]
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Poor Antibody Penetration: Inadequate permeabilization of the tissue can prevent antibodies from reaching the target antigen.
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Inactive Antibodies: Improper storage or handling can lead to antibody degradation.
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Solution: Use a new, properly stored aliquot of the antibody. Avoid repeated freeze-thaw cycles.
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Low Target Antigen Abundance: The protein of interest may be expressed at very low levels in your tissue.
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Solution: Consider using a signal amplification system, such as a tyramide signal amplification (TSA) kit, in conjunction with your this compound-conjugated secondary antibody.
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Incorrect Filter Sets/Imaging Parameters: The microscope settings must be appropriate for this compound.
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Solution: Use a filter set that is optimized for the excitation and emission spectra of this compound (Excitation max: ~453 nm, Emission max: ~508 nm).[4] Ensure the exposure time and gain are set appropriately to detect the signal without causing excessive photobleaching.
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Issue 2: High Background Staining
Q: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce this?
A: High background can be caused by several factors, leading to a poor signal-to-noise ratio. Consider the following:
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Nonspecific Antibody Binding: The primary or secondary antibodies may be binding to non-target sites.
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Solution:
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Increase the concentration and/or duration of the blocking step. Common blocking agents include bovine serum albumin (BSA) or serum from the same species as the secondary antibody.
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Titrate the primary and secondary antibody concentrations to find the lowest concentration that still provides a specific signal.
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Include a "secondary antibody only" control (omitting the primary antibody) to check for nonspecific binding of the secondary antibody.
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Autofluorescence: Some tissues have endogenous molecules that fluoresce, contributing to background.
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Solution:
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Treat the tissue sections with a quenching agent like sodium borohydride or Sudan Black B before staining.
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If possible, choose a different tissue fixation method, as some fixatives like glutaraldehyde can increase autofluorescence.
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Inadequate Washing: Insufficient washing can leave unbound antibodies on the tissue.
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Solution: Increase the number and duration of wash steps after antibody incubations. Use a wash buffer containing a mild detergent like Tween-20.
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Issue 3: this compound Photobleaching
Q: My this compound signal is fading quickly during imaging. How can I prevent photobleaching?
A: this compound is known for its relatively high photostability, but photobleaching can still occur, especially with prolonged exposure to excitation light.
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Minimize Light Exposure:
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Solution: Reduce the exposure time and laser power to the minimum required for a good signal. Use neutral density filters if available. Locate the region of interest using lower magnification or transmitted light before switching to fluorescence imaging.
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Use an Antifade Mounting Medium:
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Solution: Mount your stained tissue sections in a commercially available antifade mounting medium. These reagents contain chemicals that reduce photobleaching.
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Proper Storage:
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Solution: Store stained slides in the dark at 4°C.
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Quantitative Data
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~453 nm | |
| Emission Maximum (λem) | ~508 nm | |
| Molar Extinction Coefficient | 7.5 x 10⁴ M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | ~75% | |
| Fluorescence Lifetime | ~5.0 ns |
Table 2: Recommended Filter Sets for this compound Microscopy
| Microscope Component | Wavelength Range |
| Excitation Filter | 430-460 nm |
| Dichroic Mirror | ~470 nm cutoff |
| Emission Filter | 480-530 nm |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections with this compound
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Deparaffinization and Rehydration:
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Immerse slides in Xylene: 2 x 5 minutes.
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Immerse in 100% Ethanol: 2 x 3 minutes.
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Immerse in 95% Ethanol: 1 x 3 minutes.
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Immerse in 70% Ethanol: 1 x 3 minutes.
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Rinse in distilled water: 2 x 5 minutes.
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Antigen Retrieval:
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Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
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Heat the solution to 95-100°C for 20-30 minutes.
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Allow slides to cool in the buffer for 20 minutes at room temperature.
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Rinse in distilled water.
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Permeabilization:
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Wash slides in PBS containing 0.1% Triton X-100 for 10 minutes.
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Blocking:
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Incubate sections with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation:
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Dilute the primary antibody in the blocking buffer to its optimal concentration.
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Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
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Washing:
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Wash slides with PBS containing 0.05% Tween-20: 3 x 5 minutes.
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Secondary Antibody Incubation:
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Dilute the this compound-conjugated secondary antibody in the blocking buffer.
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Incubate sections for 1-2 hours at room temperature, protected from light.
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Washing:
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Wash slides with PBS containing 0.05% Tween-20: 3 x 5 minutes, protected from light.
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Counterstaining (Optional):
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If a nuclear counterstain is needed, incubate with a suitable dye (e.g., DAPI). Note that a derivative of this compound has also been shown to act as a nuclear stain.
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Mounting:
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Mount coverslips using an antifade mounting medium.
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Imaging:
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Image using a fluorescence microscope with appropriate filter sets for this compound.
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Visualizations
Caption: Troubleshooting workflow for poor this compound staining.
Caption: General immunofluorescence workflow for this compound.
References
preventing Atto 465 aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of the fluorescent dye Atto 465 in solution. Aggregation can lead to significant experimental artifacts, including fluorescence quenching, spectral shifts, and decreased labeling efficiency.
Troubleshooting Guides
Issue: Weak or No Fluorescence Signal
A common reason for a diminished or absent fluorescent signal is the aggregation of this compound molecules, which leads to self-quenching.
Troubleshooting Workflow: Weak or No Fluorescence Signal
Caption: Troubleshooting workflow for addressing weak or no fluorescence signal from this compound.
Recommended Actions:
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Reduce Concentration: High concentrations of this compound can promote aggregation. Prepare fresh dilutions of your stock solution to a lower working concentration.
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Optimize Solvent: this compound is moderately hydrophilic and aggregation can be more pronounced in purely aqueous buffers. The addition of a small percentage of an organic co-solvent can disrupt hydrophobic interactions between dye molecules.
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Proper Storage: Avoid repeated freeze-thaw cycles of the stock solution, as this can induce aggregation. Aliquot the stock solution into single-use vials upon receipt.
Issue: Unexpected Shifts in Absorption or Emission Spectra
Spectral shifts are a strong indicator of this compound aggregation. H-aggregates typically result in a blue-shift of the absorption maximum, while J-aggregates can cause a red-shift.
Troubleshooting Workflow: Spectral Shifts
Caption: Troubleshooting workflow for addressing unexpected spectral shifts in this compound solutions.
Recommended Actions:
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Buffer Optimization: The pH and ionic strength of the buffer can influence the charge and solubility of this compound. Empirically test a range of pH values and salt concentrations to find the optimal conditions for your experiment.
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Use of Additives: Incorporating anti-aggregation agents can significantly improve the monomeric state of this compound in solution.
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Sonication: Brief sonication of the working solution can help to break up small, pre-formed aggregates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: this compound aggregation is primarily driven by intermolecular forces, particularly hydrophobic interactions between the dye molecules. This is more prevalent in aqueous solutions where the dye molecules tend to minimize their contact with water. Other contributing factors include high dye concentrations, inappropriate solvent conditions (e.g., pH, ionic strength), and improper storage (e.g., repeated freeze-thaw cycles).
Q2: How can I detect this compound aggregation in my sample?
A2: Aggregation can be detected using the following methods:
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Visual Inspection: The most straightforward method is to look for visible precipitates or cloudiness in your solution.
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UV-Vis Absorption Spectroscopy: Aggregation can lead to changes in the absorption spectrum. A blue-shift in the main absorption peak may indicate the formation of H-aggregates.
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Fluorescence Spectroscopy: Aggregation often leads to fluorescence quenching (a decrease in intensity).
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Dynamic Light Scattering (DLS): This technique can be used to detect the presence of larger particles (aggregates) in your solution.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To minimize degradation and aggregation, store this compound stock solutions at -20°C or below, protected from light and moisture.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Stock solutions are typically prepared in high-quality, anhydrous DMSO or DMF.[1][2]
Q4: What concentration of anti-aggregation additives should I use?
A4: The optimal concentration of an additive is dependent on the specific experimental conditions. Below are some general starting recommendations.
Table 1: Recommended Starting Concentrations for Anti-Aggregation Additives
| Additive | Recommended Starting Concentration | Notes |
| β-Cyclodextrin | 1-10 mM | Can encapsulate the hydrophobic portions of the dye molecule, preventing self-association.[2] |
| Tween® 20 | 0.01% - 0.1% (w/v) | A non-ionic surfactant that can prevent hydrophobic interactions. Use below the critical micelle concentration (CMC) to avoid micelle formation. |
| Pluronic® F-127 | 0.01% - 0.1% (w/v) | Another non-ionic surfactant that can be effective in preventing aggregation. |
Q5: Can aggregation of this compound be reversed?
A5: In some instances, aggregation can be reversed. The following methods may be effective:
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Dilution: Diluting the solution to a lower concentration.
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Sonication: Brief sonication can help to break up small aggregates.
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Addition of Disaggregating Agents: Adding surfactants or cyclodextrins can help to solubilize existing aggregates.
Experimental Protocols
Protocol 1: Characterization of this compound Aggregation using UV-Vis Spectroscopy
Objective: To determine the propensity of this compound to aggregate at different concentrations by observing changes in its absorption spectrum.
Materials:
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This compound stock solution (e.g., 1 mM in DMSO)
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Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
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UV-Vis Spectrophotometer
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Quartz cuvettes
Procedure:
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Prepare a series of dilutions of the this compound stock solution in the aqueous buffer. Suggested concentrations range from 0.1 µM to 50 µM.
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Prepare a blank sample containing only the aqueous buffer.
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Measure the absorbance spectrum of each dilution from 350 nm to 600 nm.
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Normalize the absorbance spectra at the isosbestic point (if one is observed) to facilitate comparison.
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Analyze the spectra for concentration-dependent changes. A decrease in the molar extinction coefficient and/or a blue-shift in the absorption maximum with increasing concentration is indicative of H-aggregate formation.
Table 2: Illustrative Data on the Effect of this compound Concentration on Absorption Maximum (Note: This table presents hypothetical data for illustrative purposes as specific experimental data for this compound was not found in the search results.)
| This compound Concentration (µM) | Apparent Absorption Maximum (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| 0.1 | 453 | 7.5 x 10⁴ |
| 1 | 453 | 7.4 x 10⁴ |
| 10 | 451 | 6.8 x 10⁴ |
| 50 | 448 | 5.9 x 10⁴ |
Protocol 2: Prevention of this compound Aggregation using β-Cyclodextrin
Objective: To demonstrate the effectiveness of β-cyclodextrin in preventing this compound aggregation in an aqueous solution.
Materials:
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This compound stock solution (e.g., 1 mM in DMSO)
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β-Cyclodextrin
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Aqueous buffer (e.g., PBS, pH 7.4)
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UV-Vis Spectrophotometer or Fluorometer
Procedure:
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Prepare a stock solution of β-cyclodextrin (e.g., 50 mM) in the aqueous buffer.
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Prepare a series of working solutions containing a constant concentration of this compound (e.g., 10 µM) and varying concentrations of β-cyclodextrin (e.g., 0 mM, 1 mM, 5 mM, 10 mM). Ensure the final DMSO concentration is low (e.g., <1%).
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Incubate the solutions at room temperature for 30 minutes, protected from light.
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Measure the absorption and/or fluorescence emission spectrum of each solution.
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Compare the spectra. A recovery of the monomeric absorption peak and/or an increase in fluorescence intensity in the presence of β-cyclodextrin indicates a reduction in aggregation.
Logical Relationship for Additive Optimization
Caption: Logical workflow for optimizing the concentration of an anti-aggregation additive.
References
Technical Support Center: Atto 465 NHS Ester Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of proteins and other biomolecules with Atto 465 NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound NHS ester and why is it so critical?
The optimal pH for labeling with this compound NHS ester is between 8.0 and 9.0, with a pH of 8.3 often recommended as an effective compromise.[1][2][3][4] This pH range is critical for two competing reactions: the labeling of the primary amine on your biomolecule and the hydrolysis of the NHS ester.
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Below pH 8.0: The majority of primary amines (like the ε-amino group of lysine residues) on the protein will be protonated (-NH3+), rendering them unreactive towards the NHS ester and significantly reducing labeling efficiency.[5]
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Above pH 9.0: While the deprotonated amines are more reactive, the NHS ester itself becomes highly susceptible to hydrolysis by hydroxide ions in the solution. This competing reaction consumes the dye, making it unable to label your target molecule. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
Q2: My labeling efficiency is very low. What are the most common causes?
Several factors can contribute to low labeling efficiency with this compound NHS ester. Here are the most common culprits:
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Presence of Amine-Containing Buffers or Additives: Buffers such as Tris (tris(hydroxymethyl)aminomethane), or the presence of free amino acids like glycine or ammonium salts, will compete with your target molecule for the this compound NHS ester, drastically reducing labeling efficiency.
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Hydrolyzed this compound NHS Ester: The NHS ester is highly sensitive to moisture. Exposure to humid air or dissolving it in a non-anhydrous solvent will cause it to hydrolyze and become non-reactive.
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Incorrect Reaction Buffer pH: As detailed in Q1, a suboptimal pH can lead to either unreactive amines or rapid hydrolysis of the dye.
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Low Protein Concentration: Labeling efficiency can decrease at protein concentrations below 2 mg/mL.
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Suboptimal Dye-to-Protein Ratio: The ideal molar ratio of dye to protein can vary. A low ratio may result in a low degree of labeling (DOL).
Q3: How should I properly store and handle this compound NHS ester?
Proper storage and handling are crucial to maintain the reactivity of this compound NHS ester.
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Storage: Store the solid this compound NHS ester at -20°C, protected from light and moisture. When stored correctly, it should be stable for at least three years.
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Handling: Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation onto the product.
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Stock Solutions: It is highly recommended to prepare stock solutions of the dye in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. While stock solutions in high-quality anhydrous DMSO or DMF can be stored at -20°C for a short period, repeated exposure to ambient moisture should be avoided.
Q4: Can I use a buffer containing sodium azide?
Yes, the presence of sodium azide in low concentrations (< 3 mM) will not interfere with the labeling reaction.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with this compound NHS ester labeling.
Problem: Low or No Labeling
| Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your protein is in an amine-containing buffer, dialyze it against an appropriate amine-free buffer like 0.1 M sodium bicarbonate or phosphate buffer. |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 8.0-9.0, with 8.3 being a good starting point. |
| Hydrolyzed Dye | Always use freshly prepared dye stock solutions in anhydrous, amine-free DMSO or DMF. Ensure the solid dye is stored properly and warmed to room temperature before opening to prevent moisture contamination. |
| Insufficient Dye-to-Protein Ratio | Optimize the molar excess of this compound NHS ester. A 2- to 10-fold molar excess is a good starting point, but this may need to be adjusted depending on the protein. |
| Low Protein Concentration | Increase the protein concentration to at least 2 mg/mL. |
| Short Incubation Time | While many NHS ester reactions are complete within an hour, some proteins may require longer incubation times. You can incubate for up to 18 hours at room temperature, protected from light. |
Problem: Protein Precipitation During or After Labeling
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture to a minimum, typically between 0.5% and 10%. |
| Over-labeling of the Protein | A high degree of labeling can alter the protein's solubility. Reduce the dye-to-protein molar ratio to decrease the number of dye molecules conjugated to each protein. |
| Inherent Protein Instability | The labeling conditions may be too harsh for your specific protein. Try a shorter incubation time or consider using a buffer with additives that are known to stabilize your protein (ensure they are amine-free). |
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful this compound NHS ester labeling.
| Parameter | Recommended Value/Condition | Rationale |
| Reaction pH | 8.0 - 9.0 (Optimal: 8.3) | Balances amine reactivity with NHS ester hydrolysis. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Amine-free to prevent competition with the target molecule. |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye Solvent | Anhydrous, amine-free DMSO or DMF | Prevents hydrolysis of the NHS ester. |
| Dye-to-Protein Molar Ratio | 2:1 to 10:1 (empirically determined) | Needs to be optimized for each protein to achieve the desired degree of labeling without causing precipitation. |
| Incubation Time | 30-60 minutes at room temperature (can be extended up to 18 hours) | Allows the labeling reaction to proceed to completion. |
| Storage of Solid Dye | -20°C, protected from light and moisture | Maintains the long-term stability and reactivity of the dye. |
Experimental Protocols
Key Experiment: Protein Labeling with this compound NHS Ester
This protocol provides a general procedure for labeling a protein with this compound NHS ester.
Materials:
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Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
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This compound NHS ester
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Anhydrous, amine-free DMSO or DMF
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Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
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Purification column (e.g., Sephadex G-25)
Procedure:
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Prepare the Protein Solution:
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Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.
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If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Labeling Buffer before proceeding.
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Prepare the Dye Stock Solution:
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Allow the vial of this compound NHS ester to warm to room temperature before opening.
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Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.
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-
Perform the Labeling Reaction:
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Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 2-fold molar excess is a good starting point for antibodies.
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While gently vortexing, add the calculated volume of the this compound NHS ester stock solution to the protein solution.
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Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.
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-
Purify the Labeled Protein:
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Separate the labeled protein from the unreacted dye using a gel permeation chromatography column, such as Sephadex G-25.
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The first colored band to elute from the column is the labeled protein. The slower-moving colored band is the free, hydrolyzed dye.
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-
Store the Labeled Protein:
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Store the purified labeled protein under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative. For long-term storage, aliquot and freeze at -20°C. Protect from light.
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Visualizations
Caption: Troubleshooting workflow for low this compound NHS ester labeling efficiency.
Caption: Chemical reaction of this compound NHS ester with a primary amine on a protein.
References
Technical Support Center: Removal of Unbound Atto 465 Dye
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unbound Atto 465 dye after labeling reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound dye?
The removal of all non-conjugated dye is critical for accurate downstream applications.[1] Excess dye can lead to high background fluorescence, which can obscure specific signals in imaging and flow cytometry experiments.[1] It can also interfere with the accurate determination of the dye-to-protein ratio, also known as the degree of labeling (DOL).
Q2: What are the most common methods for removing unbound this compound dye?
The most widely used techniques for purifying fluorescently labeled proteins and antibodies are size exclusion chromatography (also known as gel filtration), dialysis, and spin columns.[2][3] These methods separate the larger, labeled protein from the smaller, unbound dye molecules based on differences in their molecular weight.
Q3: What are the key properties of the this compound dye that I should be aware of during purification?
This compound is a fluorescent label with good water solubility.[4] Its molecular weight varies depending on the reactive group, but it is generally in the range of 400-500 g/mol . This is significantly smaller than most proteins and antibodies (e.g., an IgG antibody is approximately 150 kDa), which allows for effective separation by size-based purification methods.
Comparison of Unbound Dye Removal Methods
| Method | Principle | Typical Protein Recovery | Speed | Pros | Cons |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on size. Larger molecules (labeled protein) elute first, while smaller molecules (unbound dye) are retained in the porous beads of the column. | > 95% | Fast (< 15 minutes for pre-packed columns) | High recovery, fast, and efficient removal of small molecules. | Can result in sample dilution. |
| Dialysis | Utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to allow small, unbound dye molecules to diffuse out into a larger volume of buffer, while retaining the larger, labeled protein. | High | Slow (requires several hours to overnight with multiple buffer changes) | Simple setup, good for large sample volumes. | Time-consuming, requires large volumes of buffer, and may lead to sample dilution. |
| Spin Columns | A type of size exclusion chromatography in a microcentrifuge format. A short column bed retains the small, unbound dye molecules while the larger, labeled protein is collected in the eluate after centrifugation. | High | Very Fast (< 15 minutes) | Rapid, easy to use, and results in minimal sample dilution. | May not be as effective for very high dye concentrations, potentially requiring a second pass. |
Experimental Protocols
Protocol 1: Unbound Dye Removal using Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying proteins and antibodies with a molecular weight significantly larger than the exclusion limit of the resin (e.g., > 5 kDa for Sephadex G-25).
Materials:
-
Sephadex G-25 or equivalent gel filtration resin
-
Chromatography column
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Procedure:
-
Column Packing: Prepare the Sephadex G-25 slurry according to the manufacturer's instructions and pack it into a chromatography column. The bed height should be sufficient to ensure good separation (a common recommendation is at least 10-15 cm).
-
Equilibration: Equilibrate the column by washing it with 3-5 column volumes of the desired elution buffer. This ensures that the buffer composition of the purified sample will be the same as the elution buffer.
-
Sample Application: Carefully apply the labeling reaction mixture to the top of the column. To achieve the best separation, the sample volume should not exceed 30% of the total column volume.
-
Elution: Begin the elution with the equilibration buffer. The labeled protein, being larger than the resin's exclusion limit, will travel in the void volume and elute first. The smaller, unbound dye molecules will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions as the colored bands elute from the column. The first colored band is typically the labeled protein, while the second, slower-moving band is the unbound dye.
-
Analysis: Confirm the separation by measuring the absorbance of the collected fractions at both 280 nm (for protein) and the maximum absorbance wavelength of this compound (around 453 nm).
Protocol 2: Unbound Dye Removal using Dialysis
This protocol is effective for removing small molecules from larger proteins and is particularly useful for larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-14 kDa for antibodies)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Carefully load the labeling reaction mixture into the dialysis tubing or cassette, ensuring there are no leaks.
-
Dialysis: Place the sealed dialysis tubing/cassette into a large volume of dialysis buffer (typically 100-1000 times the sample volume). Place the beaker on a stir plate and stir gently.
-
Buffer Changes: Allow the dialysis to proceed for several hours (e.g., 2-4 hours) and then change the dialysis buffer. Repeat the buffer change at least two more times over a period of 12-24 hours to ensure complete removal of the unbound dye.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified, labeled protein.
Protocol 3: Unbound Dye Removal using Spin Columns
This protocol is ideal for rapid purification of small sample volumes.
Materials:
-
Commercially available spin column with a suitable size exclusion resin (e.g., with a >5 kDa MWCO)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Sample Application: Apply the labeling reaction mixture to the center of the resin bed in the spin column.
-
Centrifugation: Place the spin column into a collection tube and centrifuge according to the manufacturer's recommended speed and time. The purified, labeled protein will be collected in the eluate.
-
Sample Recovery: The eluate in the collection tube contains the purified, labeled protein, free of unbound dye.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence after purification | Incomplete removal of unbound dye. | - For SEC/Spin Columns: Ensure the column bed volume is sufficient for the sample volume. For spin columns, a second pass through the column may be necessary if the initial dye concentration was very high. - For Dialysis: Increase the number and duration of buffer changes. Ensure the buffer volume is significantly larger than the sample volume. |
| The dye may be aggregating with the protein without forming a covalent bond. | - Some hydrophobic dyes can aggregate. While this compound is moderately hydrophilic, high labeling ratios can increase the hydrophobicity of the protein, potentially leading to aggregation. Consider using a more stringent wash buffer (if compatible with your protein) or trying an alternative purification method like Hydrophobic Interaction Chromatography (HIC). | |
| Low protein recovery | The protein is precipitating after labeling. | - High degrees of labeling can alter the physicochemical properties of a protein, leading to precipitation. Try reducing the molar excess of the dye in the labeling reaction. - Ensure that the organic solvent used to dissolve the dye (e.g., DMSO) is kept to a minimum in the final reaction volume. |
| The protein is binding non-specifically to the purification matrix. | - For SEC and spin columns, which are generally inert, this is less common. However, if you suspect this, you can try pre-blocking the column with a solution of BSA (if compatible with your downstream application). | |
| Labeled protein has altered chromatographic behavior | The attachment of the dye can change the protein's surface charge or hydrophobicity. | - The position of the dye on the protein surface can significantly affect its retention time in chromatography. If you are using ion-exchange or hydrophobic interaction chromatography, be aware that the labeled protein may elute at a different salt concentration than the unlabeled protein. |
| Unbound dye is difficult to remove with standard methods | The dye may have strong non-covalent interactions with the protein. | - Consider alternative chromatography methods. Hydrophobic Interaction Chromatography (HIC) can separate molecules based on their hydrophobicity. Since fluorescent dyes are often hydrophobic, HIC can be effective at removing unbound dye. - Ion Exchange Chromatography (IEX) separates molecules based on charge. The labeling process can alter the net charge of a protein, allowing for the separation of labeled and unlabeled protein, as well as the removal of charged, unbound dye. |
Visualizing the Workflow and Troubleshooting
References
minimizing spectral overlap with Atto 465 in multiplexing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing spectral overlap when using Atto 465 in multiplexing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a fluorescent dye with an excitation maximum at approximately 453 nm and an emission maximum at around 505 nm, resulting in a Stokes shift of about 52 nm.[1] It is efficiently excited by lasers in the 445-470 nm range.[1][2]
Q2: Which fluorescent dyes are spectrally compatible with this compound for multiplexing?
To minimize spectral overlap, it is crucial to select fluorophores with well-separated emission spectra from this compound. Dyes such as Alexa Fluor 405 (blue), Alexa Fluor 488 (green), Alexa Fluor 555 (yellow/orange), and Atto 647N (far-red) are suitable candidates for multiplex immunofluorescence with this compound.[2] The spectral properties of these dyes allow for their distinction from this compound with appropriate filter sets and sequential scanning on a confocal microscope.[2]
Q3: Can this compound be used for nuclear staining to free up other channels?
Yes, a derivative of this compound, this compound-pentafluoroaniline (this compound-p), can be used as a bright and photostable nuclear stain. This is particularly advantageous as it reserves the 405 nm channel, commonly used for nuclear counterstains like DAPI or Hoechst, for labeling another target protein, thereby expanding the multiplexing capacity of an experiment.
Data Presentation: Spectrally Compatible Fluorophores
The following table summarizes the key spectral properties of this compound and recommended fluorophores for multiplexing. Selecting dyes with minimal spectral overlap is critical for successful multi-color imaging.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Alexa Fluor 405 | 401 | 421 | 34,000 | 0.92 |
| This compound | 453 | 508 | 75,000 | 0.75 |
| Alexa Fluor 488 | 499 | 520 | 71,000 | 0.92 |
| Alexa Fluor 555 | 553 | 568 | 150,000 | 0.1 |
| Atto 647N | 644 | 669 | 150,000 | 0.65 |
Experimental Protocols
Multiplex Immunofluorescence Staining Protocol with this compound
This protocol is adapted from a validated 6-plex immunofluorescence experiment and is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Deparaffinize FFPE tissue sections in xylene.
- Rehydrate through a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0). The optimal time and temperature should be determined empirically for the specific antigens of interest.
3. Blocking:
- Block endogenous peroxidase activity.
- Block non-specific antibody binding using a serum-based blocking solution (e.g., normal serum from the species of the secondary antibody).
4. Primary Antibody Incubation:
- Incubate the tissue sections with the first primary antibody overnight at 4°C. The optimal antibody concentration should be determined through titration.
5. Secondary Antibody and Signal Amplification:
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Use Tyramide Signal Amplification (TSA) with the desired fluorophore-conjugated tyramide (e.g., this compound-tyramide).
6. Antibody Stripping:
- Remove the primary and secondary antibodies through a stripping procedure (e.g., heat-mediated stripping) to allow for the next round of staining.
7. Sequential Staining:
- Repeat steps 3-6 for each subsequent primary antibody, using a different fluorophore-conjugated tyramide for each target.
8. Nuclear Counterstaining and Mounting:
- If a dedicated nuclear stain is used (e.g., this compound-p or DAPI), apply it after the final staining round.
- Mount the coverslip with an anti-fade mounting medium.
9. Image Acquisition:
- Acquire images using a confocal microscope with a tunable laser and spectral detection system.
- Use sequential scanning to acquire the signal from each fluorophore individually to prevent bleed-through.
Recommended Microscope Configuration for a 6-Plex Panel
| Fluorophore | Excitation (nm) | Emission Bandwidth (nm) |
| Alexa Fluor 405 | 405 | 415 - 440 |
| This compound | 470 | 480 - 503 |
| Alexa Fluor 488 | 498 | 520 - 551 |
| Alexa Fluor 555 | 555 | 565 - 580 |
| Alexa Fluor 594 | 594 | 604 - 625 |
| Atto 633 | 647 | 583 - 657 |
Troubleshooting Guide
Issue: Significant bleed-through from the this compound channel into the green (Alexa Fluor 488) channel.
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Possible Cause: The emission spectrum of this compound has a tail that can extend into the detection window of Alexa Fluor 488.
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Solution:
-
Narrow the Emission Bandwidth: Adjust the emission filter or detector settings for the Alexa Fluor 488 channel to a narrower range, further from the this compound emission peak (e.g., 525-550 nm).
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Sequential Scanning: Ensure that you are using sequential scanning, where each laser line is activated and the corresponding emission is collected one at a time. This prevents the excitation of this compound while detecting Alexa Fluor 488.
-
Spectral Unmixing: If your microscopy system supports it, use spectral unmixing algorithms. This involves acquiring the full emission spectrum of each dye individually (as controls) and then using software to separate the mixed signals from the multiplexed sample.
-
Issue: Weak or no signal from this compound.
-
Possible Causes:
-
Incorrect filter set or laser line.
-
Photobleaching.
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Low antibody concentration or suboptimal staining protocol.
-
-
Solutions:
-
Verify Instrument Settings: Confirm that the excitation laser is appropriate for this compound (ideally around 450-470 nm) and that the emission filter is centered around its peak emission (approximately 508 nm).
-
Minimize Photobleaching: Reduce the exposure time and laser power. Use an anti-fade mounting medium. Store slides in the dark.
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Optimize Staining: Titrate the primary antibody to determine the optimal concentration. Ensure all incubation times and washing steps in the protocol are followed correctly.
-
Issue: High background fluorescence in the this compound channel.
-
Possible Causes:
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Non-specific antibody binding.
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Autofluorescence from the tissue.
-
-
Solutions:
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Improve Blocking: Increase the concentration or duration of the blocking step. Consider using a blocking buffer with serum from the same species as the secondary antibody.
-
Address Autofluorescence: Use a control slide with no fluorescent labels to assess the level of autofluorescence. If problematic, consider using a commercial autofluorescence quenching reagent. Choosing fluorophores with longer wavelengths for less abundant targets can also help, as autofluorescence is often more pronounced in the shorter wavelength regions.
-
Visualizations
Caption: Workflow for multiplex immunofluorescence using this compound.
Caption: Decision tree for troubleshooting spectral overlap issues.
References
Atto 465 Stability Technical Support Center
Welcome to the technical support center for Atto 465. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability of the this compound fluorescent dye in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and high thermal and photostability.[1][2][3] The manufacturer states that when stored correctly (at -20°C, protected from light and moisture), this compound products are stable for at least three years.[1][4]
Q2: How does pH affect the stability of this compound?
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Labeling Reactions: For labeling amino groups with this compound NHS-ester, a pH of 8.0-9.0 is recommended, typically in a bicarbonate buffer. This indicates the dye's chromophore is stable at this alkaline pH. However, it's important to note that the NHS-ester itself will hydrolyze at high pH, which competes with the labeling reaction. For labeling thiol groups with this compound maleimide, a pH range of 7.0-7.5 is optimal.
-
Post-Conjugation: After conjugation, this compound-labeled biomolecules are typically stored and used in common biological buffers like PBS (pH 7.2-7.4).
Q3: Is this compound compatible with common biological buffers?
Yes, this compound is compatible with several standard biological buffers. For labeling procedures, the following are commonly used:
-
Phosphate-Buffered Saline (PBS): Used for dialysis and purification of this compound conjugates. A study on this compound-p (a derivative) also used PBS for spectral measurements and photostability assays.
-
Bicarbonate Buffer (e.g., sodium bicarbonate): Recommended for NHS-ester labeling reactions at pH 8.3.
-
Tris and HEPES Buffers: Mentioned as suitable for maleimide labeling reactions at pH 7.0-7.5.
Q4: What is the photostability of this compound?
This compound is characterized by high photostability. A study comparing the photobleaching kinetics of this compound (carboxylic acid) with its derivative this compound-p and another common nuclear dye, YoPro-1, provides quantitative insight. When subjected to continuous laser irradiation at 486 nm, a derivative of this compound, known as this compound-p, demonstrated slower bleaching kinetics compared to both the original this compound and YoPro-1, indicating greater photostability.
Troubleshooting Guide
Issue: Low or No Fluorescent Signal After Labeling
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH for Labeling | For NHS-ester labeling of amines, ensure the buffer pH is between 8.0 and 9.0. For maleimide labeling of thiols, the pH should be between 7.0 and 7.5. |
| Presence of Amine-Containing Buffers | Buffers like Tris or glycine contain primary amines that will compete with your target molecule for reaction with the this compound NHS-ester. Dialyze your protein against an amine-free buffer like PBS before labeling. |
| Hydrolysis of NHS-Ester | This compound NHS-ester is sensitive to moisture. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the dye stock solution in anhydrous, amine-free DMF or DMSO immediately before use. |
| Degradation by Reducing Agents | When labeling thiols, if a reducing agent like DTT was used to reduce disulfide bonds, it must be removed (e.g., by dialysis) before adding the this compound maleimide, as it can react with the maleimide. TCEP does not require removal. |
Issue: Loss of Signal During Imaging (Photobleaching)
| Potential Cause | Troubleshooting Step |
| High Laser Power / Long Exposure | While this compound has high photostability, all fluorophores will eventually photobleach. Reduce laser power, decrease exposure time, or use a neutral density filter. |
| Sample Environment | Consider using an anti-fade mounting medium for fixed-cell imaging to minimize photobleaching during microscopy. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound NHS-Ester
This protocol is adapted from manufacturer guidelines.
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Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.
-
Protein Preparation: Dissolve or dialyze the protein into the bicarbonate buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or ammonium salts.
-
Dye Preparation: Allow the vial of this compound NHS-ester to warm to room temperature. Prepare a 2 mg/mL stock solution in anhydrous, amine-free DMSO or DMF immediately before use.
-
Conjugation: Add a molar excess of the reactive dye solution to the protein solution. A 2-fold molar excess is a good starting point, but the optimal ratio may vary.
-
Incubation: Incubate the reaction for 30 to 60 minutes at room temperature with gentle stirring.
-
Purification: Separate the labeled protein from the unreacted dye using gel permeation chromatography (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS (pH 7.2).
Protocol 2: Assessing Photostability
This is a generalized workflow based on the methodology described for comparing this compound photostability.
-
Sample Preparation: Prepare the this compound-labeled sample (e.g., conjugated to a protein or free dye) in a suitable buffer such as PBS. Mount the sample on a microscope slide.
-
Image Acquisition Setup: Place the slide on a confocal microscope. Select a region of interest (ROI).
-
Initial Imaging: Acquire an initial image of the ROI using a low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Subject the ROI to continuous laser excitation at a wavelength near the dye's absorption maximum (e.g., 486 nm). Use a consistent, higher laser power for the bleaching process.
-
Time-Lapse Imaging: Acquire images of the ROI at regular intervals during the continuous excitation.
-
Data Analysis: Measure the mean fluorescence intensity of the ROI in each image over time. Plot the normalized fluorescence intensity against time to generate a photobleaching curve.
Visualizations
Caption: Workflow for labeling proteins with this compound NHS-ester.
Caption: Experimental workflow for assessing dye photostability.
References
Atto 465 Photoconversion: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the photoconversion of the fluorescent dye Atto 465 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound photoconversion?
A1: this compound, and more specifically its derivative this compound-p, can undergo a process called photoconversion when exposed to high-intensity light. This phenomenon involves a light-induced chemical change in the dye molecule, resulting in a shift in its spectral properties. The dye, which initially fluoresces in the green region of the spectrum, converts to a form that emits blue light.
Q2: What causes this compound photoconversion?
A2: Photoconversion of this compound and its derivatives is primarily caused by exposure to high-energy density light, particularly in the blue-green spectral region (around 486 nm).[1] This process is dosage-dependent, meaning that the extent of photoconversion increases with both the intensity and duration of light exposure. While the precise chemical mechanism is not fully elucidated, it is understood to be a photochemical reaction that alters the fluorophore's structure.
Q3: Does standard this compound also undergo photoconversion?
A3: Yes, both the standard this compound (free dye) and its pentafluoroaniline derivative (this compound-p) can undergo photoconversion. However, studies have shown that this compound-p is significantly more photostable than the standard this compound.[1][2] This means that the standard this compound is more susceptible to both photobleaching and photoconversion under similar illumination conditions.
Q4: What are the spectral changes observed after photoconversion?
A4: Upon photoconversion, this compound-p shifts from its original green-emitting state to a blue-emitting state. The original form is typically excited around 453-470 nm and emits around 508 nm. The photoconverted form is excited by violet light at approximately 405 nm and emits blue light in the range of 415-445 nm.[1]
Q5: Can photoconversion be reversed?
A5: Interestingly, it has been observed that the green fluorescence of photoconverted this compound-p can partially recover over a period of several hours, even while the blue fluorescence is maintained.[1] This suggests a complex photochemical process with at least partial reversibility or the involvement of different molecular states.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound, specifically related to photoconversion.
| Problem | Possible Cause | Recommended Solution |
| Unexpected blue fluorescence when exciting at ~405 nm. | The this compound dye has undergone photoconversion due to high-intensity illumination. | - Reduce the excitation laser power to the minimum level required for adequate signal. - Decrease the exposure time for image acquisition. - Use a more photostable derivative like this compound-p if possible. - If using confocal microscopy, increase the scan speed to reduce the dwell time of the laser on any single point. |
| Loss of green signal (photobleaching) and/or appearance of blue signal over time. | High light dosage is causing both photobleaching and photoconversion. Standard this compound is more prone to this. | - Implement the strategies to reduce illumination intensity and duration mentioned above. - Use an anti-fade mounting medium to reduce photobleaching. - For live-cell imaging, consider using imaging modalities that reduce phototoxicity and photobleaching, such as spinning disk confocal or light-sheet microscopy. |
| Inconsistent fluorescence signal between experiments. | Variability in illumination conditions is leading to different degrees of photoconversion. | - Standardize all imaging parameters, including laser power, exposure time, and microscope settings. - Always use a fresh section of the sample for imaging to avoid pre-exposure to light. - Block the excitation light path when not actively acquiring images. |
| Spectral bleed-through from the blue channel into other channels. | The emission from the photoconverted this compound is overlapping with the emission of other blue-emitting fluorophores. | - Use narrow bandpass emission filters to isolate the desired signal. - Perform sequential scanning in multi-color experiments to acquire the signal from the photoconverted dye separately. - If spectral bleed-through is still an issue, consider using a different combination of fluorophores with better spectral separation. |
Data Presentation
The following tables summarize the key photophysical properties of this compound and its derivative this compound-p before and after photoconversion.
Table 1: Photophysical Properties of this compound and this compound-p (Original Form)
| Property | This compound | This compound-p |
| Excitation Maximum (λex) | ~453 nm | ~455 nm |
| Emission Maximum (λem) | ~505 nm | ~508 nm |
| Extinction Coefficient (ε) | 7.5 x 10⁴ cm⁻¹M⁻¹ | Data not available |
| Quantum Yield (Φ) | 0.70 | Data not available |
| Photostability | Lower | Higher |
Table 2: Photophysical Properties of Photoconverted this compound-p
| Property | Photoconverted this compound-p |
| Excitation Maximum (λex) | ~405 nm |
| Emission Maximum (λem) | 415 - 445 nm |
| Quantum Yield (Φ) | Data not available |
Experimental Protocols
Protocol 1: Inducing and Visualizing this compound-p Photoconversion
This protocol is based on the methodology described by Dodge et al. (2022).
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Sample Preparation: Stain formalin-fixed paraffin-embedded (FFPE) tissue sections with this compound-p at a concentration of 8 µM.
-
Initial Imaging: Image the stained sample using a standard confocal microscope with excitation at ~470 nm and an emission window of ~480-510 nm to visualize the original green fluorescence.
-
Photoconversion Induction: Subject a region of interest (ROI) to high-energy density light. This can be achieved by continuous scanning with a 486 nm laser at a high power setting for an extended period (e.g., several minutes to hours).
-
Post-Conversion Imaging:
-
Re-image the ROI using the initial green channel settings to observe the decrease in green fluorescence.
-
Image the same ROI using a 405 nm laser for excitation and an emission window of ~415-445 nm to visualize the newly formed blue fluorescence.
-
-
Time-Lapse Imaging (Optional): To observe the partial recovery of green fluorescence, acquire images in both the green and blue channels at regular intervals (e.g., every 20 minutes) for several hours post-photoconversion.
Visualizations
References
Validation & Comparative
Atto 465 vs. Alexa Fluor 488: A Comparative Guide for Immunofluorescence
For researchers engaged in immunofluorescence (IF), the choice of fluorophore is a critical determinant of experimental success, directly impacting signal brightness, photostability, and the ultimate quality of cellular imaging. Among the vast array of available fluorescent dyes, Atto 465 and Alexa Fluor 488 are two prominent options for the green emission channel. This guide provides an objective, data-driven comparison of their performance in immunofluorescence applications, complete with experimental protocols and supporting data to aid in your selection process.
Photophysical Properties: A Head-to-Head Comparison
The fundamental characteristics of a fluorophore dictate its suitability for specific applications and instrumentation. This compound, a novel label derived from acriflavin, and Alexa Fluor 488, a widely used sulfonated rhodamine derivative, exhibit distinct spectral and photophysical properties.[1][2][3][4]
A summary of their key quantitative properties is presented below:
| Property | This compound | Alexa Fluor 488 |
| Excitation Maximum (λex) | 453 nm[2] | 495 nm |
| Emission Maximum (λem) | 506 nm | 519 nm |
| Molar Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ | ~71,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.70 - 0.75 | ~0.92 |
| Fluorescence Lifetime (τ) | 5.0 ns | ~4.1 ns |
| Stokes Shift | ~53 nm | ~24 nm |
Performance in Immunofluorescence
While photophysical properties provide a theoretical foundation, performance in the context of an immunofluorescence experiment is the ultimate measure of a fluorophore's utility.
Brightness: The brightness of a fluorophore in an IF experiment is a function of both its molar extinction coefficient and its quantum yield. Alexa Fluor 488 is renowned for its exceptional brightness and is often considered a superior substitute for its predecessor, fluorescein (FITC). Its high quantum yield of 0.92 is a significant contributor to its intense fluorescence. This compound also boasts strong absorption and a high quantum yield, making it a very bright dye as well. While direct, side-by-side quantitative comparisons of antibody conjugates in published literature are scarce, both dyes are considered high-performance options suitable for detecting even low-abundance targets.
Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is crucial for capturing high-quality, stable images, especially during extended imaging sessions or z-stack acquisition in confocal microscopy. Alexa Fluor 488 is well-documented for its high photostability, allowing for more time for observation and image capture. The Atto line of dyes, including this compound, is also characterized by high thermal and photo-stability. One study developing a derivative of this compound noted its greater photostability compared to other dyes under continuous excitation.
pH Sensitivity: The fluorescence of Alexa Fluor 488 is notably stable over a broad pH range (pH 4-10), which is a significant advantage in cellular environments where local pH can vary.
Spectral Considerations: A key difference lies in their excitation spectra. This compound is optimally excited around 453 nm, making it suitable for excitation sources in the 420-465 nm range. This can be advantageous for multiplexing, as it leaves the common 488 nm laser line available for another fluorophore. Alexa Fluor 488 is perfectly matched to the ubiquitous 488 nm argon-ion laser line, a standard feature on most fluorescence microscopes and flow cytometers. The larger Stokes shift of this compound (55 nm) can also be beneficial in reducing spectral crosstalk.
Experimental Protocols
The following is a generalized indirect immunofluorescence protocol that can be adapted for both this compound- and Alexa Fluor 488-conjugated secondary antibodies.
Generalized Indirect Immunofluorescence Protocol
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Sample Preparation:
-
Culture cells on sterile coverslips until desired confluency.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash samples three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate samples with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash samples three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples in a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate samples with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash samples three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound or Alexa Fluor 488-conjugated secondary antibody to its optimal concentration in the blocking buffer.
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Incubate samples with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Wash samples three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI (1 µg/ml) for 5-10 minutes.
-
Wash once with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the coverslip and allow the mounting medium to cure.
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope equipped with appropriate filters for this compound (Ex: ~450 nm, Em: ~510 nm) or Alexa Fluor 488 (Ex: ~495 nm, Em: ~520 nm).
-
Visualizing the Process
To better understand the experimental and fundamental principles, the following diagrams are provided.
Caption: A typical workflow for indirect immunofluorescence.
Caption: Jablonski diagram illustrating fluorescence.
Conclusion
Both this compound and Alexa Fluor 488 are excellent choices for immunofluorescence, offering bright and photostable signals.
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Choose Alexa Fluor 488 when using standard 488 nm laser lines and seeking a dye with an exceptionally high quantum yield and a well-established track record of robust performance.
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Choose this compound when an alternative excitation wavelength is needed to free up the 488 nm channel for multiplexing applications or when a larger Stokes shift is desirable to minimize spectral crosstalk.
Ultimately, the optimal choice may depend on the specific instrumentation available, the expression level of the target antigen, and the design of the multiplexing experiment. For demanding applications, empirical testing of both fluorophores is recommended to determine the best performer for your specific biological system.
References
A Head-to-Head Comparison: Atto 465 vs. DAPI for Nuclear Counterstaining
For researchers in cell biology, drug development, and related fields, accurate visualization of cellular structures is paramount. Nuclear counterstaining is a fundamental step in many imaging applications, providing essential context for the localization of specific proteins and other targets. 4',6-diamidino-2-phenylindole, or DAPI, has long been the gold standard for blue nuclear counterstaining due to its specificity for DNA. However, the emergence of alternative fluorescent dyes, such as Atto 465, presents new possibilities and potential advantages in multicolor imaging experiments. This guide provides an objective comparison of this compound and DAPI for nuclear counterstaining, supported by experimental data and protocols.
Key Performance Metrics: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its photophysical properties. The following table summarizes the key quantitative data for this compound and DAPI, allowing for a direct comparison of their performance characteristics.
| Property | This compound | DAPI (bound to dsDNA) |
| Excitation Maximum (λex) | ~453 nm[1][2] | ~358 nm[3][4][5] |
| Emission Maximum (λem) | ~508 nm | ~461 nm |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | ~27,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~75% | Increases ~20-fold upon binding; up to 0.92 |
| Stokes Shift | ~55 nm | ~103 nm |
| Typical Working Concentration | ~4 µM | 0.1 - 1 µg/mL (~0.3 - 3 µM) |
Experimental Insights and Performance
This compound: As a member of the Atto family of fluorescent dyes, this compound is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability. Its excitation and emission in the blue-green region of the spectrum make it an attractive alternative to DAPI, particularly in multiplex immunofluorescence (mIF) experiments where spectral separation is critical. A derivative, this compound-pentafluoroaniline (this compound-p), has been shown to be a specific and stable fluorescent dye for nuclear staining, demonstrating greater photostability compared to other dyes like YoPro-1. This suggests that this compound and its derivatives can provide a robust and bright nuclear signal, even under demanding imaging conditions.
DAPI: DAPI is a well-established nuclear counterstain that binds preferentially to the minor groove of A-T rich regions of double-stranded DNA (dsDNA). This binding results in a significant enhancement of its fluorescence. Its excitation is in the ultraviolet (UV) range, which can be a limitation in some experimental setups and may contribute to phototoxicity in live-cell imaging. While widely used, DAPI's broad emission spectrum can sometimes lead to bleed-through into green channels, which requires careful selection of filters and imaging settings.
Experimental Workflow & Logical Comparison
The following diagrams illustrate a typical workflow for nuclear counterstaining and a logical comparison of the key features of this compound and DAPI.
References
Atto 465 vs. Hoechst 33342: A Comparative Guide for Cellular Imaging
For researchers, scientists, and drug development professionals seeking the optimal fluorescent dye for nuclear staining, this guide provides a comprehensive comparison of Atto 465 and the widely used Hoechst 33342. This analysis focuses on their photophysical properties, performance in cellular imaging, and potential cytotoxic effects, supported by experimental data and detailed protocols.
Hoechst 33342, a well-established blue-fluorescent DNA stain, is known for its cell permeability and utility in both live and fixed cell applications. However, its use is often hampered by significant cytotoxicity and phototoxicity, particularly in long-term live-cell imaging. This compound, a newer generation fluorescent label, and its derivatives, present a compelling alternative with enhanced photostability and a more favorable spectral profile, minimizing cell damage and expanding experimental possibilities in multiplex imaging.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is critically dependent on its photophysical characteristics. The following table summarizes the key quantitative data for this compound and Hoechst 33342.
| Property | This compound | Hoechst 33342 |
| Excitation Maximum (λex) | ~453 nm[1] | ~350 nm[2] |
| Emission Maximum (λem) | ~508 nm[3] | ~461 nm[2] |
| Molar Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹[3] | 40,000 - 47,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (η) | 0.75 (75%) | ~0.4 (DNA-bound, can vary) |
Key Advantages of this compound over Hoechst 33342
1. Reduced Phototoxicity and Cytotoxicity:
A primary advantage of this compound lies in its excitation spectrum. This compound is excited by visible light (~453 nm), which is significantly less damaging to cells than the ultraviolet (UV) light (~350 nm) required to excite Hoechst 33342. UV radiation can induce DNA damage and apoptosis, compromising the integrity of live-cell imaging experiments. Studies have extensively documented the cytotoxic and phototoxic effects of Hoechst 33342, which can inhibit DNA synthesis, induce mutations, and cause cell cycle perturbations even at low concentrations. While direct cytotoxicity data for this compound is less prevalent in the literature, the shift away from UV excitation inherently reduces a major source of cellular stress.
2. Enhanced Photostability:
A derivative of this compound, known as this compound-p, has demonstrated superior photostability compared to Hoechst 33342. In photobleaching experiments, this compound-p exhibited slower bleaching kinetics under continuous laser irradiation. This increased photostability allows for longer and more intensive imaging sessions without significant signal loss, which is crucial for time-lapse microscopy and tracking dynamic cellular processes. Atto dyes, in general, are known for their high thermal and photo-stability.
3. Suitability for Multiplex Imaging:
The distinct spectral properties of this compound (excitation in the blue-green region, emission in the green region) make it an excellent candidate for multiplex immunofluorescence (mIF) assays. Its emission spectrum is well-separated from both blue and red fluorophores, allowing for the addition of another target in the experimental panel. By using this compound or its derivatives as a nuclear stain, the 405 nm channel, traditionally occupied by UV-excitable dyes like DAPI or Hoechst, is freed up for another probe.
Experimental Data and Performance Comparison
A study directly comparing a derivative of this compound (this compound-p) with Hoechst 33342 for nuclear staining in various fixed tissues demonstrated a nearly identical staining pattern, confirming the efficacy of the Atto-based dye as a nuclear counterstain. Quantitative colocalization analysis revealed a high degree of similarity between the nuclear staining of this compound-p and Hoechst 33342.
Furthermore, photobleaching experiments showed that this compound-p is significantly more photostable than both the unmodified this compound and another common nuclear dye, YoPro-1.
Experimental Protocols
Staining with this compound (or its derivatives) for Fixed Cells
This protocol is adapted from a study using an this compound derivative (this compound-p) and can be used as a starting point for the unmodified this compound.
-
Cell Preparation: Culture cells on coverslips or chamber slides. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound in PBS. The optimal concentration should be determined empirically, but a starting range of 1-5 µM is recommended. Incubate the fixed cells with the this compound solution for 10-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope with excitation and emission filters suitable for this compound (e.g., excitation ~450 nm, emission ~510 nm).
Staining Live Cells with Hoechst 33342
This protocol is a standard procedure for live-cell nuclear staining with Hoechst 33342.
-
Cell Preparation: Culture cells in a suitable imaging vessel (e.g., glass-bottom dish).
-
Staining Solution Preparation: Prepare a working solution of Hoechst 33342 in pre-warmed cell culture medium. A final concentration between 0.5 and 5 µg/mL is typically used.
-
Staining: Replace the existing culture medium with the Hoechst 33342 staining solution. Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing (Optional): The cells can be imaged directly in the staining solution. Alternatively, for long-term imaging, the staining solution can be replaced with fresh, pre-warmed culture medium to reduce background fluorescence and potential toxicity.
-
Imaging: Image the cells using a fluorescence microscope equipped with a UV light source and a DAPI filter set (excitation ~350 nm, emission ~460 nm).
Visualizing Experimental Workflows
Workflow for Comparing Nuclear Stains```dot
Caption: Multiplex imaging workflow using this compound.
Conclusion
This compound and its derivatives offer significant advantages over Hoechst 33342, particularly for live-cell imaging and multiplexing applications. The key benefits include reduced phototoxicity due to excitation with visible light, enhanced photostability for long-term imaging, and a spectral profile that facilitates more complex multi-color experiments. While Hoechst 33342 remains a widely used and effective nuclear stain for fixed cells and short-term live-cell experiments, researchers should consider the potential for cytotoxic and phototoxic artifacts. For demanding applications that require high photostability and minimal perturbation of cellular processes, this compound presents a superior alternative, paving the way for more reliable and insightful cellular imaging studies.
References
Atto 465 vs. ToPro-3: A Comparative Guide for Fixed-Cell Nuclear Staining
For researchers engaged in fluorescence microscopy and multiplex immunofluorescence (mIF), selecting the appropriate nuclear counterstain is a critical decision that impacts experimental design and data quality. This guide provides an objective comparison of two popular nuclear stains, Atto 465 and ToPro-3, offering insights into their spectral properties, performance, and experimental application for fixed-cell imaging.
Introduction to this compound and ToPro-3
This compound is a fluorescent label that, in its derivative form (this compound-p), serves as a bright and photostable nuclear stain.[1][2] It emits in the green-yellow region of the spectrum, offering a unique alternative to traditional blue-fluorescent nuclear stains like DAPI or Hoechst.[1] This characteristic is particularly advantageous in multiplex imaging, as it frees up the 405 nm channel for detecting other targets of interest.[1][2]
ToPro-3 is a carbocyanine monomer dye that stains double-stranded DNA (dsDNA) with a strong affinity. It is cell-impermeant, making it an excellent choice for selectively staining the nuclei of fixed and permeabilized cells or as an indicator of cell viability in live-cell populations. Its far-red fluorescence is a key feature, minimizing spectral overlap with common fluorophores in the blue, green, and red channels and reducing interference from tissue autofluorescence.
Quantitative Data Comparison
The performance of a fluorescent dye is defined by its spectral characteristics and photophysical properties. The following tables summarize the key quantitative data for this compound and ToPro-3.
Spectral Properties
| Property | This compound | ToPro-3 |
| Excitation Maximum | ~453 nm | 642 nm |
| Emission Maximum | ~508 nm | 661 nm |
| Stokes Shift | ~55 nm | ~19 nm |
| Common Laser Line | 445 nm, 470 nm | 633 nm, 647 nm |
| Fluorescence Color | Green-Yellow | Far-Red |
Performance and Physicochemical Characteristics
| Property | This compound | ToPro-3 |
| Quantum Yield | 0.75 | Not specified |
| Molecular Weight | 421 g/mol | Not specified |
| Specificity | Nuclei (as this compound-p derivative) | dsDNA in Nuclei |
| Photostability | High, particularly the this compound-p derivative | High |
| Key Advantage | Frees the 405nm channel for multiplexing | Far-red emission avoids autofluorescence |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are standard protocols for staining fixed cells with this compound-p and ToPro-3.
This compound-p Fixed-Cell Staining Protocol
This protocol is based on methodologies described in published research.
-
Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization (if required for other targets): If performing co-staining for intracellular targets, permeabilize the cells with a suitable buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a 4 µM working solution of this compound-p in PBS. Incubate the cells with the staining solution for 10 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells serially with PBS.
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. Image the cells using a fluorescence microscope with excitation around 470 nm and emission detection between 480-511 nm.
ToPro-3 Fixed-Cell Staining Protocol
This protocol is adapted from the manufacturer's recommendations.
-
Cell Fixation and Permeabilization: Fix and permeabilize cultured cells using a protocol appropriate for your sample and any other antibodies in your panel.
-
Washing: Wash the cells one to three times in PBS as needed.
-
Staining: Prepare the ToPro-3 staining solution by diluting the stock solution to a final concentration of 1 µM in PBS. For optimization, a concentration range of 100 nM to 5 µM can be tested.
-
Incubation: Add a sufficient volume of the staining solution to cover the cells and incubate for 15–30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells three times in PBS.
-
Mounting and Imaging: Mount and image the cells. ToPro-3 is best excited by a 633 nm or 647 nm laser line and its emission is captured around 661 nm. RNase treatment can improve the nuclear signal over cytoplasmic RNA background but is not typically necessary.
Visualization of Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and logical relationships.
Caption: General workflow for fixed-cell nuclear staining.
Caption: Spectral comparison of this compound and ToPro-3.
Performance and Experimental Considerations
A direct comparison study demonstrated that this compound-p provides a nearly identical nuclear staining pattern to ToPro-3 and Hoechst 33342 across various mouse and human tissues, regardless of the fixation protocol (formalin-fixed paraffin-embedded, zinc-fixed, or flash-frozen). Quantitative analysis revealed a high degree of colocalization between this compound-p and the classic nuclear stain Hoechst 33342.
Choosing this compound:
-
Multiplexing Advantage: The primary reason to choose this compound-p is its unique spectral profile. It allows researchers to free up the 405 nm laser and emission channel, which is conventionally occupied by DAPI or Hoechst, for the detection of another protein target. This expands the multiplexing capability of an experiment.
-
Photostability: The this compound-p derivative has been shown to have greater photostability compared to the this compound free dye, making it robust for long imaging sessions.
Choosing ToPro-3:
-
Avoiding Autofluorescence: ToPro-3's far-red emission is ideal for samples with high levels of natural autofluorescence, such as certain tissues, as this background signal is often weaker in the longer wavelength regions of the spectrum.
-
Spectral Separation: In multicolor experiments utilizing blue, green, and yellow/orange fluorophores, ToPro-3 provides excellent spectral separation, minimizing bleed-through and simplifying analysis.
-
High Specificity: Studies have highlighted ToPro-3's high specificity for nuclear staining with minimal cytoplasmic background, ensuring a clear signal.
Conclusion
Both this compound and ToPro-3 are excellent, high-performance nuclear stains for fixed-cell imaging. The choice between them is not based on superiority but on the specific requirements of the experiment.
-
Select this compound (specifically, the this compound-p derivative) when you need to maximize your multiplexing panel by freeing up the 405 nm channel for an additional marker.
-
Select ToPro-3 when working with tissues prone to autofluorescence or when your panel is heavily populated in the blue-to-red spectral range and requires a well-separated, far-red nuclear counterstain.
By understanding the distinct spectral and performance characteristics of each dye, researchers can make an informed decision to optimize their fixed-cell staining protocols and achieve high-quality, reliable imaging data.
References
- 1. This compound Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Atto 465 and Cy3 Photostability for Advanced Fluorescence Applications
For researchers engaged in fluorescence microscopy, single-molecule studies, and other sensitive imaging applications, the choice of fluorophore is paramount. An ideal fluorescent probe offers high brightness and, critically, robust photostability to withstand the intense and prolonged illumination required for high-quality data acquisition. This guide provides an objective comparison of two popular fluorescent dyes, Atto 465 and Cy3, with a focus on their photostability and core photophysical properties.
Executive Summary: Photophysical Properties
Table 1: Comparison of this compound and Cy3 Photophysical Properties
| Property | This compound | Cy3 | Reference(s) |
| Excitation Maximum (λabs) | 453 nm | ~550 nm | [1] |
| Emission Maximum (λfl) | 508 nm | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | 75,000 M-1cm-1 | 150,000 M-1cm-1 | [1] |
| Fluorescence Quantum Yield (ηfl) | 75% | ~24% (environment dependent) | [1] |
| Fluorescence Lifetime (τfl) | 5.0 ns | ~0.16 - 2.0 ns (environment dependent) | [1] |
| Molecular Structure | Rigid Chromophore (Acridine) | Flexible Chromophore (Polymethine) |
In-Depth Photostability Analysis
Photostability, or the resistance to irreversible photochemical destruction (photobleaching), is a critical performance metric. While both dyes are utilized in demanding applications, their underlying structures and reported characteristics suggest key differences in their performance under illumination.
This compound: ATTO-TEC dyes are specifically designed with a rigid molecular structure to enhance photostability compared to more flexible dyes like the cyanines. This rigidity minimizes non-radiative decay pathways, such as cis-trans isomerization, which are known to contribute to photobleaching. This compound is consistently described as having high thermal and photostability. One study investigating a derivative, this compound-p, demonstrated that it has greater photostability than the this compound free dye (carboxylic acid) when subjected to continuous laser irradiation for over two and a half hours.
Cy3: Cy3 is widely regarded as a relatively photostable dye and is a workhorse in the single-molecule community. However, its photophysical properties, including its photostability, are highly sensitive to its local environment. The flexible polymethine chain of cyanine dyes can undergo photoisomerization from the excited singlet state, a process that competes with fluorescence emission and can lead to irreversible photobleaching. The stability of Cy3 can be significantly influenced by conjugation to biomolecules and can be enhanced through the use of various photoprotective agents and oxygen scavenging systems in the imaging buffer.
In general, while Cy3 is a robust fluorophore, the fundamental design of the Atto dye family, including this compound, is geared towards superior photostability by restricting molecular movement.
Experimental Methodologies
Accurate assessment of photostability is crucial for selecting the appropriate dye. Below is a detailed protocol for a typical photobleaching experiment.
Experimental Protocol: Measuring Fluorophore Photostability
-
Sample Preparation:
-
Prepare the fluorophore sample in a relevant context. This can include the dye conjugated to a protein or antibody, bound to a cellular target on a microscope slide, or as a solution of free dye.
-
Mount the sample on the microscope stage. For solution-based measurements, a chambered coverslip or well plate is appropriate.
-
-
Image Acquisition Setup:
-
Use a fluorescence microscope (e.g., confocal or widefield) equipped with a suitable laser line for excitation (e.g., ~455 nm for this compound or ~550 nm for Cy3).
-
Select an objective with the desired magnification and numerical aperture (NA).
-
Set the laser power to a level representative of the intended imaging experiment. It is critical to measure and report the power density at the sample plane (in W/cm²) for reproducibility.
-
Define a region of interest (ROI) for continuous illumination and imaging.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the sample under continuous illumination.
-
The time interval between images should be chosen to adequately capture the decay in fluorescence.
-
Maintain a consistent focus throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorophores.
-
Normalize the background-corrected intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting photobleaching curve can often be fitted with a single or double exponential decay function to determine the photobleaching half-life (t1/2) or rate constant.
-
Caption: Workflow for measuring fluorophore photostability.
Mechanism of Photobleaching
Photobleaching is an irreversible process where a fluorophore loses its ability to fluoresce due to photon-induced chemical damage. The process often involves the fluorophore entering a long-lived, highly reactive triplet state after excitation.
Caption: Simplified Jablonski diagram showing photobleaching pathway.
For cyanine dyes like Cy3, a primary pathway for non-radiative decay and potential bleaching is through cis-trans isomerization around the polymethine bridge in the excited state. This conformational change can lead to a non-fluorescent state and increases the probability of irreversible chemical reactions. The rigid structure of this compound is designed to suppress such isomerization, contributing to its higher photostability.
Conclusion
Both this compound and Cy3 are high-performance fluorescent dyes suitable for advanced imaging. The choice between them depends on the specific experimental priorities.
-
This compound is an excellent choice when maximum photostability and high quantum yield are the primary concerns. Its structural rigidity makes it a reliable probe for long-term imaging experiments or those requiring high-intensity illumination.
-
Cy3 offers superior light-gathering capability due to its higher extinction coefficient, making it exceptionally bright. While its photostability is generally good, it is more susceptible to environmental factors and may require more optimization of imaging buffers with photoprotective agents for the most demanding applications.
For researchers prioritizing experimental longevity and minimal photobleaching artifacts, this compound presents a compelling option. For experiments where maximizing photon collection over shorter acquisition times is critical, the brightness of Cy3 remains a significant advantage.
References
Spectral Overlap of Atto 465 with Green Fluorescent Proteins: A Comparison Guide
For researchers engaged in multiplex cellular imaging and Förster Resonance Energy Transfer (FRET) studies, the selection of appropriate fluorophores is critical. Spectral overlap between dyes can be a significant challenge, leading to signal bleed-through, or a prerequisite for successful energy transfer. This guide provides an objective comparison of the spectral properties of Atto 465, a synthetic fluorescent dye, and common Green Fluorescent Proteins (GFPs), offering experimental data and protocols to aid in experimental design.
Quantitative Spectral Data
The performance of a fluorophore is defined by its unique excitation and emission spectra, molar extinction coefficient (a measure of light absorption), and quantum yield (the efficiency of fluorescence). Significant overlap between the emission spectrum of one fluorophore and the excitation spectrum of another is a primary consideration for multicolor experiments.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | 453[1][2] | 505 - 508[1][2] | 75,000[2] | 0.75 |
| Wild-Type GFP (wtGFP) | 395 (major), 475 (minor) | 509 | 56,000 | 0.79 |
| Enhanced GFP (EGFP) | 488 | 507 - 509 | Not specified | Not specified |
| GFP-S65T | 489 | 509 | Not specified | Not specified |
Analysis of Spectral Overlap
1. This compound and Wild-Type GFP (wtGFP): this compound has an emission peak around 508 nm. The minor excitation peak of wtGFP is at 475 nm. This indicates a moderate spectral overlap, where the light emitted by this compound can excite wtGFP. This pairing is less than ideal for two-color imaging due to potential bleed-through but could be considered for FRET applications where this compound acts as the donor.
2. This compound and Enhanced GFP (EGFP): EGFP's excitation maximum is at 488 nm, which strongly overlaps with the emission spectrum of this compound (peaking at ~508 nm). This significant overlap makes them a challenging pair for simultaneous, distinct imaging without advanced techniques like spectral unmixing. However, this same property makes them a potentially excellent FRET pair. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation.
Caption: Conceptual diagram of this compound and EGFP spectral overlap.
Implications for Experimental Design
Multiplex Imaging: In techniques like multiplex immunofluorescence or flow cytometry, using this compound and EGFP simultaneously requires careful management of spectral bleed-through. This is the phenomenon where the emission from one fluorophore is detected in the channel designated for another.
Caption: Workflow for managing spectral crosstalk in multicolor imaging.
Förster Resonance Energy Transfer (FRET): FRET is a mechanism describing non-radiative energy transfer between two fluorophores—a donor and an acceptor—when they are in close proximity (typically <10 nm). The significant spectral overlap between this compound (donor) and EGFP (acceptor) makes them a suitable FRET pair to study molecular interactions.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Experimental Protocols
Protocol 1: Measurement of Fluorophore Spectral Properties
This protocol outlines the steps to determine the excitation and emission spectra of fluorophores using a spectrofluorometer.
Objective: To measure the peak excitation and emission wavelengths of this compound and a GFP variant.
Materials:
-
Purified this compound-conjugated antibody or protein.
-
Purified GFP protein or cell lysate from GFP-expressing cells.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quartz cuvettes.
-
Spectrofluorometer.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound and GFP in PBS to an optical density (OD) of 0.05–0.1 at their respective maximum absorbance wavelengths to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Place the this compound sample in the spectrofluorometer.
-
Set the excitation wavelength to its known maximum (e.g., 453 nm).
-
Scan a range of emission wavelengths (e.g., 470 nm to 650 nm) to find the peak intensity.
-
Repeat for the GFP sample, setting the excitation wavelength to its known maximum (e.g., 488 nm for EGFP).
-
-
Excitation Spectrum Measurement:
-
For the this compound sample, set the emission monochromator to its determined peak emission wavelength (e.g., 508 nm).
-
Scan a range of excitation wavelengths (e.g., 380 nm to 500 nm) to find the peak intensity.
-
Repeat for the GFP sample, setting the emission wavelength to its peak (e.g., 509 nm).
-
-
Data Analysis: Plot the fluorescence intensity versus wavelength for all scans. The peak of each curve represents the maximum excitation or emission wavelength. For FRET analysis, the spectral overlap integral can be calculated from the normalized donor emission and acceptor excitation spectra.
Protocol 2: Assessing Spectral Bleed-through in Fluorescence Microscopy
This protocol provides a method to quantify the amount of signal from one fluorophore that is detected in another's channel.
Objective: To determine the percentage of this compound emission detected in the GFP channel and vice-versa.
Materials:
-
Two sets of fixed cells or tissue sections.
-
This compound-conjugated antibody.
-
EGFP-expressing cells or EGFP-conjugated antibody.
-
Confocal or epifluorescence microscope with appropriate filter sets for this compound (e.g., Ex: 450/50, Em: 510/50) and EGFP (e.g., Ex: 488/20, Em: 525/50).
Methodology:
-
Prepare Control Samples:
-
Sample A: Stain cells/tissue with only the this compound conjugate.
-
Sample B: Use cells expressing EGFP or stained only with the EGFP conjugate.
-
Sample C (Optional): Prepare a double-stained sample.
-
-
Image Acquisition:
-
Using Sample A (this compound only), acquire an image first through the this compound channel.
-
Without changing the field of view or acquisition settings, immediately acquire an image of the same area through the EGFP channel. The signal detected here is the bleed-through from this compound into the EGFP channel.
-
Repeat the process for Sample B (EGFP only), imaging first in the EGFP channel and then in the this compound channel to measure EGFP bleed-through.
-
-
Data Quantification:
-
Using image analysis software (e.g., ImageJ, FIJI), measure the mean fluorescence intensity in the "correct" channel and the "bleed-through" channel for at least 20-30 cells in each control sample.
-
Calculate the bleed-through percentage:
-
% Bleed-through (this compound into GFP channel) = (Mean Intensity in GFP channel / Mean Intensity in this compound channel) x 100
-
-
-
Correction: This bleed-through percentage can be used to set up a linear unmixing or compensation matrix in your imaging software to correct the images from double-stained samples.
References
Atto 465 vs. FITC: A Comparative Guide for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals seeking the optimal green-emitting fluorophore, this guide provides a detailed comparison of Atto 465 and Fluorescein isothiocyanate (FITC). We delve into their photophysical properties, stability, and performance in common applications, supported by experimental data and protocols to inform your selection process.
In the realm of fluorescence-based biological assays, the choice of fluorophore is critical to generating high-quality, reproducible data. While FITC has historically been a workhorse for green fluorescence detection, newer generation dyes like this compound offer significant advantages in key performance areas. This guide will objectively compare these two dyes to highlight why researchers might choose this compound over the traditional FITC.
Key Performance Metrics: this compound Outshines FITC
The decision to use a particular fluorophore is often dictated by its intrinsic photophysical properties. A brighter, more stable dye will provide a better signal-to-noise ratio and allow for more robust and reliable experimental outcomes.
Photophysical Properties
This compound exhibits a higher quantum yield and a comparable extinction coefficient to FITC, contributing to its overall brightness. The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted fluorescence, while the extinction coefficient reflects its ability to absorb light at a specific wavelength.
| Property | This compound | FITC |
| Excitation Maximum (λex) | 453 nm | ~495 nm |
| Emission Maximum (λem) | 508 nm | ~519 nm |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.75 | ~0.50-0.92 (highly pH-dependent) |
| Brightness (ε x Φ) | 56,250 | ~37,500 - 69,000 |
Note: Brightness is a calculated value and can be influenced by environmental factors. The quantum yield of FITC is highly variable depending on pH.
Superior Photostability
One of the most significant advantages of this compound over FITC is its enhanced photostability. FITC is notoriously susceptible to photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This can lead to a rapid loss of signal during imaging experiments, particularly in applications requiring long exposure times or high-intensity light sources, such as confocal microscopy. Atto dyes, including this compound, are engineered for increased photostability, allowing for longer and more consistent imaging periods.
Reduced pH Sensitivity
The fluorescence intensity of FITC is highly dependent on the pH of its environment, with a significant decrease in fluorescence in acidic conditions. This can be a major drawback in experiments where the pH may fluctuate or in applications involving acidic organelles like lysosomes. This compound, on the other hand, exhibits fluorescence that is largely independent of pH over a broad physiological range, ensuring more stable and reliable measurements in a variety of cellular environments.
Experimental Protocols
To provide a practical context for the use of these dyes, the following are generalized protocols for immunofluorescence, a common application for both this compound and FITC.
Antibody Conjugation
Both this compound and FITC are commonly supplied as amine-reactive derivatives (e.g., NHS esters or isothiocyanates) for covalent labeling of proteins, such as antibodies.
General Protocol for Antibody Conjugation with this compound-NHS ester or FITC:
-
Antibody Preparation: Dissolve the antibody in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound-NHS ester or FITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: While gently vortexing, add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10-20 fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye by gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
Immunofluorescence Staining
This protocol outlines the basic steps for indirect immunofluorescence staining of cultured cells.
Protocol for Indirect Immunofluorescence:
-
Cell Preparation: Grow cells on sterile coverslips or in chamber slides to the desired confluency.
-
Fixation: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS for 10-15 minutes).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Incubate the cells with the this compound or FITC-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescence using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~450 nm, Emission: ~510 nm) or FITC (Excitation: ~490 nm, Emission: ~525 nm).
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified Jablonski diagram illustrating the process of fluorescence.
Caption: A typical workflow for indirect immunofluorescence.
Caption: Conceptual comparison of this compound and FITC stability.
Conclusion: Why Choose this compound?
For researchers requiring high sensitivity, quantitative accuracy, and the ability to perform long-term imaging, this compound presents a superior alternative to FITC. Its enhanced photostability and reduced pH sensitivity translate to more reliable and reproducible data, particularly in demanding applications such as confocal microscopy, live-cell imaging, and flow cytometry. While FITC remains a viable option for some routine applications, the clear performance advantages of this compound make it the recommended choice for researchers and professionals seeking to push the boundaries of their fluorescence-based experiments.
References
Atto 465 in Super-Resolution Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to push the boundaries of optical resolution, the choice of fluorescent probe is paramount. This guide provides an objective comparison of Atto 465's performance in super-resolution microscopy with other common alternatives, supported by experimental data and detailed protocols.
This compound is a fluorescent dye derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and good water solubility.[1][2] These characteristics make it a promising candidate for high-sensitivity detection, including single-molecule studies and super-resolution imaging.[2][3] This guide will delve into its photophysical properties and performance in demanding applications like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), comparing it with other widely used fluorophores.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorophore in super-resolution microscopy is intrinsically linked to its photophysical properties. A high molar extinction coefficient contributes to a strong signal, while a high quantum yield ensures efficient conversion of absorbed light into fluorescence. A longer fluorescence lifetime can be advantageous in certain techniques like time-gated STED.
Below is a summary of the key photophysical properties of this compound compared to other popular dyes in a similar spectral range.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Fluorescence Lifetime (ns) |
| This compound | 453[2] | 506 | 75,000 | 75 | 5.0 |
| Alexa Fluor 488 | 495-499 | 519-520 | 71,000 | 92 | ~4.1 |
| Oregon Green 488 | 490-501 | 514-526 | N/A | 91 | N/A |
| Abberior STAR 488 | 503 | 524 | 65,000 | N/A | 3.9 |
Performance in Super-Resolution Microscopy
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser. The ideal STED dye should be highly photostable to withstand the high laser powers used for depletion and exhibit efficient stimulated emission.
This compound's high quantum yield and photostability make it a suitable candidate for STED microscopy. For optimal performance in two-color STED imaging, Abberior STAR 488 is often recommended for use with STED laser wavelengths between 590-610 nm.
Stochastic Optical Reconstruction Microscopy (STORM)
STORM, and its variant direct STORM (dSTORM), are single-molecule localization microscopy (SMLM) techniques that rely on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. This allows for the precise localization of individual molecules over thousands of frames to reconstruct a super-resolved image.
While this compound can be used in SMLM techniques due to its single-molecule detection capabilities, other dyes are more commonly optimized and characterized for STORM. The performance of a dye in STORM is highly dependent on the imaging buffer composition, which facilitates the photoswitching process.
Photostability and a Promising Derivative
A critical factor for any super-resolution technique is the photostability of the fluorophore. A significant finding is the development of an this compound derivative, This compound-p (this compound-pentafluoroaniline), which has demonstrated greater photostability compared to the parent dye and another common nuclear stain, YoPro-1. Under continuous laser irradiation, this compound-p exhibits slower photobleaching kinetics. Furthermore, this compound-p can act as a nuclear stain and undergoes photoconversion, which could be leveraged for specific experimental designs.
Comparison with Alternatives
| Feature | This compound | Alexa Fluor 488 | Oregon Green 488 | Abberior STAR 488 |
| Brightness | High | Very High | High | Very High |
| Photostability | Good | Very Good | Moderate, but can be enhanced in certain embedding media | Excellent, optimized for STED |
| pH Sensitivity | Moderately hydrophilic | Insensitive between pH 4-10 | pH-sensitive, pKa of 4.8 | pH insensitive (pH 4-10) |
| Super-Resolution Suitability | Good for high-sensitivity imaging, STED. | Widely used in STED and STORM. | Used in STED, particularly for live-cell imaging due to cell permeability. | Specifically developed and optimized for STED. |
| Key Advantage | High quantum yield, good water solubility. | High brightness and photostability, well-characterized. | Can be used as a pH indicator in acidic organelles. | Optimized for efficient depletion in STED microscopy. |
Experimental Protocols
General Immunofluorescence Protocol for Adherent Cells
This protocol provides a general workflow for immunolabeling adherent cells grown on coverslips, which can be adapted for use with this compound-conjugated secondary antibodies.
Materials:
-
Coverslips with cultured adherent cells
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Primary antibody (specific to the target protein)
-
This compound-conjugated secondary antibody
-
Mounting medium
-
Microscope slides
Procedure:
-
Fixation: Aspirate the culture medium and rinse the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in a suitable dilution buffer and incubate with the cells for 1-4 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in dilution buffer and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a small drop of mounting medium. Seal the edges with nail polish.
-
Storage: Store the slides at 4°C in the dark until imaging.
For more specific protocols, such as those for tissue sections or different fixation methods, please refer to the cited literature.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of this compound in super-resolution microscopy.
References
A Researcher's Guide: Selecting the Optimal Alternative to Atto 465 for the 488 nm Laser Line
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of the appropriate fluorescent dye is paramount to generating robust and reproducible data. Atto 465 has been a staple for applications requiring excitation by the popular 488 nm laser line. However, a landscape of high-performance alternatives now offers enhanced features that can significantly improve experimental outcomes. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to empower informed decision-making.
This comprehensive guide delves into a head-to-head comparison of this compound and its key competitors: Alexa Fluor 488, DyLight 488, and CF488A. We will explore their spectral properties, brightness, photostability, and performance in common applications, providing the necessary data to select the optimal dye for your specific research needs.
Performance Comparison of 488 nm-Excitable Dyes
The choice of a fluorescent dye is often a trade-off between various photophysical parameters. Brightness, a function of both the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence), is a primary consideration. Equally important is photostability, the dye's resistance to degradation upon exposure to excitation light, which is critical for applications requiring long or repeated imaging sessions.
Below is a summary of the key quantitative data for this compound and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound | 453[1][2][3][4] | 508[1] | 75,000 | 0.75 | 56,250 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 |
| DyLight 488 | 493 | 518 | 70,000 | Not Specified | - |
| CF488A | 490 | 515 | 70,000 | Not Specified | - |
Note: The relative brightness is a calculated value and provides a theoretical comparison. Actual performance can vary depending on the experimental conditions and the biomolecule to which the dye is conjugated.
In-Depth Dye Comparison
Alexa Fluor 488
Alexa Fluor 488 is arguably the most well-known and widely used alternative to this compound. It is renowned for its exceptional brightness and high photostability. Numerous studies and user reviews attest to its reliable performance in a variety of applications, including immunofluorescence and flow cytometry. Its fluorescence is also notably stable over a broad pH range (pH 4-10).
DyLight 488
DyLight 488 is another strong contender, offering high fluorescence intensity and photostability. It is spectrally very similar to Alexa Fluor 488 and is often positioned as a direct competitor. Studies have shown that DyLight 488-conjugated antibodies exhibit greater photostability compared to traditional dyes like FITC.
CF488A
CF488A is a more recent addition to the green fluorescent dye market, boasting high brightness and exceptional photostability. A key advantage of CF488A is that it is minimally charged, which can reduce non-specific binding and lead to a higher signal-to-noise ratio in antibody conjugates compared to the multiply-charged Alexa Fluor 488. Its slightly shorter emission wavelength can also be advantageous in multicolor experiments by reducing spectral overlap into the red channel.
Experimental Protocols
To facilitate a direct comparison of these dyes in your own laboratory, we provide the following generalized experimental workflows.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of different fluorescent dyes in an immunofluorescence experiment.
References
Validating Atto 465 Staining with Co-localization Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise localization of cellular components is paramount. This guide provides an objective comparison of Atto 465, a fluorescent dye, with other common alternatives, supported by experimental data from co-localization analysis. Detailed methodologies and visual workflows are presented to aid in the experimental design and data interpretation.
Performance Comparison of this compound and Alternatives
This compound is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2][3] Its performance, particularly in multiplex immunofluorescence, is often compared with other dyes in the same spectral range. The following tables summarize the key photophysical properties of this compound and its common alternatives, as well as experimental data validating its use as a nuclear stain through co-localization analysis.
Table 1: Photophysical Properties of this compound and Common Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 453 | 506[2] | 75,000[4] | 0.75 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |
| DyLight 488 | 493 | 518 | 70,000 | High |
| FITC | 494 | 518 | 75,000 | 0.36 |
Table 2: Co-localization of this compound-p with Common Nuclear Stains
| Co-localization Pair | Pearson's Correlation Coefficient (R) | Degree of Co-localization |
| This compound-p and Hoechst 33342 | 0.8043 ± 0.022 | High |
| ToPro-3 and Hoechst 33342 | 0.7242 ± 0.022 | Moderate-High |
Data from a study validating an this compound derivative, this compound-p, as a nuclear stain. A Pearson's correlation coefficient of +1 indicates perfect correlation, while 0 indicates no correlation.
Experimental Protocols
Reproducible and reliable data in fluorescence microscopy hinges on meticulous experimental execution. The following protocols provide a detailed methodology for immunofluorescence staining and subsequent co-localization analysis.
Immunofluorescence Staining Protocol
This protocol outlines the key steps for labeling cellular targets with fluorescently conjugated antibodies.
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against the target proteins to their optimal concentration in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibodies (e.g., this compound-conjugated and an alternative dye-conjugated antibody) in the blocking buffer. Protect from light from this step onwards.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a suitable nuclear stain (e.g., DAPI) for 5 minutes.
-
Wash the cells a final three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslips with nail polish and store them at 4°C in the dark until imaging.
-
Quantitative Co-localization Analysis Protocol
This protocol describes the steps for quantifying the degree of spatial overlap between two fluorescent signals using image analysis software such as Fiji (ImageJ).
-
Image Acquisition:
-
Acquire images using a confocal microscope to ensure optical sectioning and reduce out-of-focus light.
-
Capture separate images for each fluorescent channel to avoid bleed-through.
-
Use appropriate laser lines and emission filters for each fluorophore. For this compound, an excitation of ~470 nm is suitable.
-
Ensure that the images are not saturated to allow for accurate intensity-based analysis.
-
-
Image Pre-processing in Fiji/ImageJ:
-
Open the multi-channel image in Fiji/ImageJ.
-
Split the image into individual channels (Image > Color > Split Channels).
-
Define a Region of Interest (ROI) to exclude areas without cells or with high background.
-
-
Co-localization Analysis:
-
Use a co-localization plugin such as "Coloc 2" or "JaCoP".
-
Select the two channels you want to analyze.
-
The software will generate a scatterplot showing the intensity correlation between the pixels of the two channels.
-
Calculate co-localization coefficients such as the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).
-
-
Interpretation of Results:
-
Pearson's Correlation Coefficient (PCC): Ranges from +1 to -1. A value closer to +1 indicates a strong positive linear correlation between the intensities of the two signals. A value near 0 suggests no correlation, and a value towards -1 indicates anti-correlation.
-
Manders' Overlap Coefficient (MOC): Ranges from 0 to 1 and represents the fraction of the total fluorescence of one channel that overlaps with the signal of the other channel. It is split into two coefficients (M1 and M2), representing the overlap of each channel with the other.
-
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying principles of co-localization analysis.
References
Safety Operating Guide
Proper Disposal of ATTO 465: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals utilizing the fluorescent dye ATTO 465 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential information for the safe handling and disposal of this compound and its derivatives.
Immediate Safety and Handling Precautions
Before handling any form of this compound, it is crucial to consult the official Material Safety Data Sheet (MSDS) provided by the manufacturer.[1][2] While specific details may vary between the different derivatives (carboxy, NHS-ester, maleimide, etc.), general safety practices should always be observed.
Key Handling Information:
| Derivative | Form | Storage | Key Considerations |
| This compound (General) | Solid | -20°C, protected from light and moisture | Soluble in polar solvents like DMF and DMSO.[3] |
| This compound NHS-ester | Solid | -20°C, protected from light and moisture | Reacts with amino groups; avoid amine-containing buffers. |
| This compound Maleimide | Solid | -20°C, protected from light and moisture | Reacts with sulfhydryl groups; ensure compatibility with buffers. |
| This compound Phalloidin | Solid | -20°C, protected from light and moisture | A toxin; handle with extreme care and appropriate personal protective equipment. |
Step-by-Step Disposal Procedures
The recommended disposal method for this compound and its derivatives involves treating it as chemical waste. Always follow your institution's and local regulations for chemical waste disposal.
-
Segregate Waste: Collect all materials contaminated with this compound, including unused solutions, pipette tips, gloves, and labware, in a designated and clearly labeled chemical waste container.
-
Consult Safety Data Sheet (SDS): Refer to the specific SDS for the this compound derivative you are using for any unique disposal considerations. The SDS for this compound phalloidin, for instance, advises to "Dispose of contents/container in accordance with licensed collector's sorting instructions" and to "Avoid release to the environment."
-
Contact a Licensed Waste Disposal Service: Arrange for the pickup and disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Maintain Records: Keep a record of the disposed of chemicals, including the name, quantity, and date of disposal, as required by your institution's policies.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Atto 465
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Atto 465, a fluorescent dye integral to advanced life sciences research. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining a secure laboratory environment.
Operational Plan: From Receipt to Application
Proper handling of this compound from the moment it arrives in the laboratory is critical. The following step-by-step procedures are designed to minimize exposure and maintain the integrity of the product.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
The product is typically shipped at ambient temperature in a solvent-free form.[1]
-
Immediately transfer the vial to a designated, properly labeled storage location at -20°C .[1][2]
-
To prevent moisture condensation, which can compromise the product, always allow the vial to equilibrate to room temperature before opening.
-
Store the vial protected from light and moisture.
2. Engineering Controls and Personal Protective Equipment (PPE):
-
All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
The following personal protective equipment is mandatory when handling this compound in its solid form and when preparing solutions:
-
Respiratory Protection: A dust mask, specifically a type N95 (US) or equivalent, is required to prevent inhalation of the powder.
-
Eye Protection: Chemical safety goggles or eyeshields are necessary to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Body Protection: A standard laboratory coat must be worn.
-
3. Solution Preparation:
-
This compound is soluble in polar solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO).
-
Due to their reactivity, NHS-esters and maleimides of this compound must be dissolved in anhydrous and amine-free DMF or DMSO.
-
Prepare labeling solutions of NHS-esters and maleimides immediately before use , as their stability in solution may be limited.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste materials contaminated with this compound, including unused solutions, pipette tips, centrifuge tubes, and gloves, must be segregated from general laboratory waste.
2. Solid Waste Disposal:
-
Contaminated solid waste, such as gloves, wipes, and plasticware, should be collected in a designated, clearly labeled hazardous waste container.
-
Empty this compound vials should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous chemical waste. After rinsing, the defaced or removed label vial can be disposed of in the appropriate glass waste container.
3. Liquid Waste Disposal:
-
All solutions containing this compound, including stock solutions, reaction mixtures, and the initial rinsate from cleaning glassware, must be collected as hazardous chemical waste.
-
Do not pour any this compound solutions down the drain.
-
Collect the liquid waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," "Fluorescent Dye Waste," and the name "this compound."
4. Institutional Guidelines:
-
Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures and to schedule a waste pickup.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | |
| Recommended Solvents | Dimethylformamide (DMF), Dimethylsulfoxide (DMSO) | |
| NHS-ester/Maleimide Solvents | Anhydrous and amine-free DMF or DMSO |
Visual Workflow for Safe Handling
The following diagrams illustrate the key procedural steps for safely handling this compound and selecting the appropriate personal protective equipment.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
